Product packaging for Trimetamide(Cat. No.:CAS No. 5789-72-0)

Trimetamide

Katalognummer: B1614459
CAS-Nummer: 5789-72-0
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: QRYWJFOBXFDERP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context and Evolution of Research in Myocardial Metabolism

The study of cardiac metabolism has a rich history, evolving from early philosophical concepts to sophisticated modern-day research. nih.gov Ancient Greek philosophers first pondered the heart's role in the body. nih.govresearchgate.net The scientific exploration of myocardial metabolism, however, began much later with foundational discoveries in cellular respiration, including glycolysis and the Krebs cycle. nih.govresearchgate.net A pivotal moment in this field was the discovery of oxygen in the 18th century, which laid the groundwork for understanding energy metabolism. nih.gov

In the 20th century, Richard John Bing emerged as a key figure, often regarded as the father of cardiac energy metabolism research. nih.govresearchgate.net His work was instrumental in establishing that under normal conditions, the heart primarily utilizes fatty acids for energy. researchgate.net This understanding of the heart's substrate preference became a cornerstone for future research into metabolic shifts during pathological states like ischemia. oup.com

The evolution of research has been marked by a growing understanding of the heart's metabolic flexibility, adapting its fuel source based on substrate availability and physiological conditions. nih.gov Research has expanded to investigate the roles of various substrates beyond fatty acids and glucose, including ketone bodies and branched-chain amino acids, particularly in the context of heart disease. ahajournals.org The development of techniques like positron emission tomography (PET) and magnetic resonance spectroscopy (MRS) has further enabled non-invasive study of myocardial metabolism, providing deeper insights into cardiac pathologies. nih.gov Trimetazidine's development and subsequent investigation are rooted in this historical context, representing a therapeutic strategy aimed at modulating the heart's altered metabolism during ischemia. drugbank.comnih.gov

Nomenclature and Chemical Classification in Research Literature

In scientific and academic literature, trimetazidine (B612337) is identified by its systematic IUPAC name: 1-[(2,3,4-trimethoxyphenyl)methyl]piperazine. nih.gov It is classified as a piperazine (B1678402) derivative. drugbank.comnih.gov The compound is also commonly referred to by its dihydrochloride (B599025) salt form, trimetazidine dihydrochloride. nih.govdrugbank.com

Table 1: Chemical Identifiers for Trimetazidine

Identifier Value
IUPAC Name 1-[(2,3,4-trimethoxyphenyl)methyl]piperazine nih.gov
CAS Number 5011-34-7 wikipedia.orgnih.gov
Chemical Formula C₁₄H₂₂N₂O₃ wikipedia.orgnih.gov
Molar Mass 266.341 g·mol⁻¹ wikipedia.org
Class Piperazine derivative drugbank.comnih.gov

The mechanism of action of trimetazidine, though still a subject of some debate, is primarily understood to involve the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme. wikipedia.orgpatsnap.com This inhibition leads to a shift in the heart's energy metabolism, moving from fatty acid β-oxidation towards glucose oxidation. wikipedia.orgdovepress.com This metabolic switch is significant because glucose oxidation requires less oxygen to produce the same amount of adenosine (B11128) triphosphate (ATP), which is crucial in ischemic conditions where oxygen supply is limited. wikipedia.orgcfrjournal.com By preserving intracellular ATP levels, trimetazidine helps maintain cellular homeostasis. wikipedia.org However, some studies suggest that the exact target and mechanism may be more complex and are not yet fully elucidated. drugbank.comnih.gov

Overview of Research Significance and Academic Debates surrounding Trimetazidine's Efficacy

Trimetazidine has been the subject of numerous clinical trials and meta-analyses, leading to significant academic debate regarding its clinical utility. nih.gov Proponents highlight its unique metabolic mechanism of action, which offers a different therapeutic approach compared to traditional antianginal drugs that primarily act on hemodynamics. nih.gov Several studies and meta-analyses have suggested that trimetazidine can improve exercise tolerance, reduce angina frequency, and enhance left ventricular function in patients with coronary artery disease. nih.govcfrjournal.comspringermedizin.de

For instance, the TRIMPOL-II study showed that adding trimetazidine to metoprolol (B1676517) therapy significantly improved exercise capacity in patients with angina. nih.gov A meta-analysis by Gao et al. in 2011, which included 17 randomized trials, found that trimetazidine was associated with increased exercise tolerance and improved left ventricular ejection fraction in patients with chronic heart failure. nih.gov

However, the efficacy of trimetazidine has been a point of contention. nih.gov A large-scale, placebo-controlled randomized trial published in 2020, the ATPCI study, involving over 6,000 patients who had recently undergone percutaneous coronary intervention, found no significant difference between trimetazidine and placebo in terms of major adverse cardiac events. wikipedia.orgacc.org This has led some to question the clinical usefulness of the drug. wikipedia.orgacc.org

The European Medicines Agency (EMA) reviewed trimetazidine in 2012 and concluded that its use should be restricted to an add-on therapy for angina pectoris in patients who are not adequately controlled by or are intolerant to first-line treatments. europa.eu This decision was based on concerns about the methodological limitations of some studies and the need for more robust long-term data. europa.eu

The debate is further fueled by conflicting results from various meta-analyses. While some have shown benefits, others have concluded that trimetazidine does not significantly reduce major adverse cardiac events. oup.com These discrepancies are often attributed to variations in study design, patient populations, and the endpoints measured. probiologists.com The ongoing discussion underscores the need for further well-designed, long-term clinical trials to definitively establish the role of trimetazidine in the management of cardiovascular diseases.

Table 2: Selected Clinical Trials and Meta-Analyses on Trimetazidine

Study/Analysis Year Key Findings
TRIMPOL-II - Addition of trimetazidine to metoprolol improved exercise capacity in angina patients. nih.gov
Gao et al. Meta-analysis 2011 Trimetazidine was associated with increased exercise tolerance and improved LVEF in chronic heart failure. nih.gov
ATPCI Trial 2020 No significant difference in major adverse cardiac events between trimetazidine and placebo in post-PCI patients. wikipedia.orgacc.org
2021 Meta-analysis 2021 Trimetazidine did not significantly reduce cardiac mortality or combined MACE in post-reperfusion CAD patients. oup.com
V-GOOD Observational Study 2025 Trimetazidine significantly reduced weekly angina attacks and short-acting nitrate (B79036) use in patients with chronic coronary syndrome. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3O4 B1614459 Trimetamide CAS No. 5789-72-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5789-72-0

Molekularformel

C17H21N3O4

Molekulargewicht

331.4 g/mol

IUPAC-Name

N-[(2-amino-6-methylpyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H21N3O4/c1-10-5-6-11(16(18)20-10)9-19-17(21)12-7-13(22-2)15(24-4)14(8-12)23-3/h5-8H,9H2,1-4H3,(H2,18,20)(H,19,21)

InChI-Schlüssel

QRYWJFOBXFDERP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N

Kanonische SMILES

CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N

Andere CAS-Nummern

5789-72-0

Herkunft des Produkts

United States

Molecular and Cellular Mechanisms of Action of Trimetazidine

Primary Metabolic Modulation: Inhibition of Fatty Acid Oxidation

Trimetazidine's principal action is the partial inhibition of fatty acid β-oxidation. termedia.pl This is achieved through the specific inhibition of a key enzyme in this metabolic pathway.

Inhibition of Long-Chain 3-Ketoacyl Coenzyme A Thiolase (3-KAT/LC 3-KAT)

Trimetazidine (B612337) directly inhibits the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), which is the terminal enzyme in the β-oxidation of long-chain fatty acids. wikipedia.orgahajournals.orgahajournals.org By blocking this enzyme, trimetazidine reduces the rate of fatty acid breakdown for energy production. wikipedia.orgpatsnap.com Research has shown that trimetazidine potently inhibits long-chain 3-ketoacyl coenzyme A (CoA) thiolase, leading to a reduction in fatty acid oxidation. ahajournals.org This inhibition is selective for the long-chain isoform of the enzyme. nih.gov

Enhanced Glucose Oxidation and Myocardial Metabolic Shift

The inhibition of fatty acid oxidation by trimetazidine leads to a corresponding increase in glucose oxidation. wikipedia.orgtermedia.plahajournals.org This metabolic switch is advantageous because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. wikipedia.orgpatsnap.com This enhanced efficiency in energy production is crucial for maintaining cellular function during periods of ischemia. ahajournals.org Studies have demonstrated that in isolated working rat hearts, trimetazidine significantly increased glucose oxidation rates while decreasing palmitate oxidation. ahajournals.org This shift from fatty acid to glucose metabolism is a key component of trimetazidine's anti-ischemic effect. termedia.plahajournals.org

Activation of Pyruvate (B1213749) Dehydrogenase

Trimetazidine indirectly activates pyruvate dehydrogenase (PDH), the rate-limiting enzyme for glucose oxidation. ahajournals.orgfrontiersin.org High rates of fatty acid oxidation normally inhibit PDH. ahajournals.org By reducing fatty acid oxidation, trimetazidine alleviates this inhibition, leading to increased PDH activity. ahajournals.orgfrontiersin.org This activation facilitates the conversion of pyruvate into acetyl-CoA, which then enters the Krebs cycle for complete oxidation, thereby enhancing the efficiency of glucose utilization. frontiersin.orgoup.com Research has shown that trimetazidine treatment results in a significant increase in the active form of PDH. ahajournals.org

Downstream Cellular Effects and Signaling Pathways

The metabolic modulation induced by trimetazidine triggers several beneficial downstream cellular effects that contribute to its cardioprotective properties. ahajournals.orgfrontiersin.orgresearchgate.net

Regulation of Intracellular pH and Mitigation of Acidosis

During ischemia, the uncoupling of glycolysis from glucose oxidation leads to the accumulation of protons and subsequent intracellular acidosis. ahajournals.orgahajournals.org By promoting the complete oxidation of glucose, trimetazidine improves the coupling between these two processes, thereby reducing proton production and mitigating the fall in intracellular pH. ahajournals.orgahajournals.org This helps to prevent the detrimental effects of acidosis on cellular function. ahajournals.org

Improvement of Sarcolemmal Mechanical Resistance

Trimetazidine has been shown to enhance the mechanical resistance of the sarcolemma, the cell membrane of a muscle cell. nih.govoup.com This is particularly relevant during the reperfusion phase following an ischemic event, where the sarcolemma is subjected to significant mechanical stress from tissue edema. nih.govoup.com By increasing the sarcolemma's resistance, trimetazidine helps protect myocardial cells from apoptosis (programmed cell death) and reduces the extent of necrosis in the reperfused area. nih.govoup.com This protective effect on the structural integrity of the cardiomyocyte membrane contributes to the preservation of myocardial function. nih.govoup.com

Attenuation of Oxidative Stress and Modulation of Reactive Oxygen Species (ROS)

Trimetazidine exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing the body's antioxidant defense systems. nih.govnih.gov Oxidative stress, an imbalance between ROS production and antioxidant capacity, is a key contributor to cellular damage in various cardiovascular diseases. nih.gov

Trimetazidine's antioxidant effects are achieved through several mechanisms:

Inhibition of Fatty Acid β-oxidation: By inhibiting the enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), trimetazidine shifts the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. oup.comahajournals.org This metabolic shift reduces the generation of ROS, which are byproducts of fatty acid metabolism. mdpi.com

Enhancement of Antioxidant Enzymes: Studies have shown that trimetazidine increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. mdpi.comresearchgate.net SOD converts superoxide anions into less reactive molecules, while glutathione peroxidase is crucial for reducing lipid peroxides. mdpi.comresearchgate.net

Reduction of Oxidative Damage Markers: Treatment with trimetazidine has been associated with a decrease in markers of oxidative damage, such as malondialdehyde (MDA), which is an end product of lipid peroxidation. mdpi.comresearchgate.net

Involvement of Nuclear Factor Erythroid 2 Related Factor 2 (Nrf2) Signaling Pathway

A key mechanism underlying trimetazidine's antioxidant effects is the activation of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.combmj.comportlandpress.com Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress. portlandpress.com

Under normal conditions, Nrf2 is kept inactive by its repressor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the DNA. mdpi.com This binding initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comportlandpress.com

Research has demonstrated that trimetazidine treatment leads to the activation of the Nrf2/HO-1 pathway. portlandpress.com This activation contributes to the drug's ability to mitigate oxidative stress and its associated cellular damage. mdpi.combmj.comportlandpress.com For instance, in a mouse model of skeletal muscle insulin (B600854) resistance, trimetazidine was found to regulate the Nrf2 signaling pathway, leading to a reduction in oxidative stress markers. bmj.comnih.gov

Anti-inflammatory Actions

Trimetazidine possesses anti-inflammatory properties that contribute to its cardioprotective effects. nih.govfrontiersin.org Chronic inflammation is a recognized factor in the development and progression of cardiovascular diseases. termedia.pl

Trimetazidine's anti-inflammatory actions include:

Reduction of Pro-inflammatory Cytokines: Trimetazidine has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgdovepress.com

Inhibition of Neutrophil Infiltration: In experimental models of ischemia-reperfusion, trimetazidine has been observed to reduce the accumulation of neutrophils in the reperfused myocardial tissue. termedia.pl This is significant as neutrophils can contribute to tissue injury by releasing inflammatory mediators and ROS. termedia.pl

Modulation of Inflammatory Signaling: Trimetazidine can influence inflammatory signaling pathways. For example, it has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. dovepress.com

Modulation of Apoptosis and Angiogenesis

Trimetazidine has been shown to influence the cellular processes of apoptosis (programmed cell death) and angiogenesis (the formation of new blood vessels). nih.gov

In the context of apoptosis, trimetazidine generally exerts an anti-apoptotic effect, promoting cell survival. nih.govresearchgate.net It can inhibit the activation of key apoptotic proteins like caspases. mdpi.com This anti-apoptotic action is particularly beneficial in conditions of ischemia-reperfusion, where it helps to preserve myocardial cells. termedia.pl

Regarding angiogenesis, recent evidence suggests that trimetazidine may promote this process by modulating key signaling pathways involving vascular endothelial growth factor (VEGF), hypoxia-inducible factor-1α (HIF-1α), and platelet-derived growth factor (PDGF). nih.gov By fostering neovascularization, trimetazidine may help improve blood supply to ischemic tissues. nih.gov However, some studies have not observed a significant effect of trimetazidine on angiogenesis. researchgate.net

Cellular Membrane Stabilization

Trimetazidine contributes to the stabilization of cellular membranes, a crucial aspect of maintaining cellular integrity and function. nih.govresearchgate.net This effect is closely linked to its ability to reduce oxidative stress and intracellular calcium overload. nih.govresearchgate.net By correcting energy insufficiency and reducing the formation of ROS, trimetazidine helps to prevent the lipid peroxidation that can damage cellular membranes. nih.govresearchgate.net Studies have shown that trimetazidine treatment leads to a decrease in membrane blebbing and the release of membrane microparticles, indicating improved membrane stability. nih.gov

Proposed Mechanisms Beyond Direct Myocardial Metabolic Effects

These include:

Improved Endothelial Function: Trimetazidine can enhance the function of the endothelium, the inner lining of blood vessels. nih.gov It has been shown to increase the production of nitric oxide (NO), a key molecule involved in vasodilation, and may modulate the levels of endothelin-1 (B181129), a potent vasoconstrictor. mdpi.comecrjournal.com

Inhibition of Cardiac Fibrosis: Trimetazidine has demonstrated the ability to directly inhibit cardiac fibrosis, the excessive formation of fibrous connective tissue in the heart. oup.com It can reduce collagen accumulation and the expression of connective tissue growth factor (CTGF), a key mediator of fibrosis. oup.comnih.gov

Modulation of Ion Channels: Trimetazidine may influence the activity of ion channels in the cell membrane, helping to maintain ionic homeostasis, which is often disrupted during ischemia. unimi.it

Direct Inhibition of Cardiac Fibrosis

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to myocardial stiffening and dysfunction. Trimetazidine has been shown to directly counteract this process through several mechanisms.

A key target of trimetazidine in preventing cardiac fibrosis is the Connective Tissue Growth Factor (CTGF) , a central mediator in the fibrotic process. frontiersin.org Research has demonstrated that trimetazidine effectively inhibits the expression of CTGF, leading to a reduction in the accumulation of collagen I and collagen III in myocardial tissue. frontiersin.orgnih.gov In animal models of heart failure induced by pressure overload, trimetazidine treatment resulted in a significant decrease in CTGF expression. frontiersin.org One study on rats that underwent transverse aortic constriction (TAC) surgery found that trimetazidine treatment for five weeks significantly inhibited collagen accumulation and CTGF expression. oup.com Specifically, the relative mRNA content of myocardial collagen-I, which was increased in TAC rats, was inhibited by 70% with trimetazidine treatment. oup.com

The mechanism for this inhibition involves the NADPH oxidase–Reactive Oxygen Species (ROS)–CTGF pathway . oup.com Trimetazidine reduces the production of ROS, which are known to induce the synthesis of CTGF. frontiersin.org It achieves this by inhibiting the activity of NADPH oxidase, a major source of ROS in cardiac fibroblasts. frontiersin.orgoup.com This inhibition is partly due to trimetazidine's ability to prevent the translocation of Rac1, a critical cytosolic subunit, to the cell membrane, which is necessary for NADPH oxidase activation. oup.com Pre-treatment with trimetazidine was shown to inhibit Angiotensin II-stimulated Rac1 translocation to the membrane in cardiac fibroblasts. oup.com

Furthermore, trimetazidine has been found to modulate the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway , another critical pathway in cardiac fibrosis. oup.com In a study on radiation-induced cardiac fibrosis in mice, trimetazidine was shown to inhibit the condition by reducing the gene expression of TGF-β1, smad2, and smad3, in addition to CTGF. oup.comnih.gov Trimetazidine also appears to inhibit endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells transform into matrix-producing fibroblasts, by targeting the NOX2-mediated EndMT pathway. researchgate.netdovepress.com

Table 1: Effect of Trimetazidine on Markers of Cardiac Fibrosis in Animal Models

ModelMarkerEffect of TrimetazidinePercentage ChangeReference
Rat (Transverse Aortic Constriction)CTGF ExpressionDecreased34% reduction vs. saline group frontiersin.org
Rat (Transverse Aortic Constriction)Myocardial Collagen-I mRNAInhibited70% inhibition vs. TAC group oup.com
Rat (Transverse Aortic Constriction)LV Hydroxyproline ContentDecreasedFrom 365.10 to 202.81 µg/g wet weight oup.com
Mouse (Radiation-Induced Fibrosis)CTGF, TGF-β1, smad2, smad3Gene expression reducedNot specified oup.comnih.gov

Amelioration of Endothelial Dysfunction

Endothelial dysfunction is a key event in the pathogenesis of cardiovascular diseases, characterized by impaired vasodilation and a pro-inflammatory, prothrombotic state. Trimetazidine improves endothelial function through multiple molecular actions. nih.govnih.gov

One of the primary mechanisms is the modulation of nitric oxide (NO) bioavailability . nih.govnih.gov Trimetazidine enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator NO. nih.govimrpress.com This leads to increased NO production, which promotes vasodilation and improves hemodynamic function. nih.govnih.gov The activation of the PI3K/Akt/eNOS signaling pathway has been identified as a key mechanism by which trimetazidine boosts eNOS activity and mitigates endothelial barrier damage. imrpress.com Concurrently, trimetazidine has been shown to reduce levels of endothelin-1 (ET-1), a potent vasoconstrictor, which further contributes to improved vascular tone. nih.govnih.gov

Trimetazidine also ameliorates endothelial dysfunction by mitigating oxidative stress and inflammation . nih.govnih.gov It acts as an antioxidant, reducing the levels of harmful reactive oxygen species. oup.com In patients with chronic heart failure, treatment with trimetazidine was found to significantly reduce plasma levels of malondialdehyde (MDA) and lipid hydroperoxides (LOOHs), which are markers of oxidative stress. oup.comoup.com This reduction in oxidative stress was correlated with improved endothelium-dependent vasodilation. oup.comoup.com

Furthermore, trimetazidine can activate the AMP-activated protein kinase (AMPK) signaling pathway in endothelial cells. imrpress.com Activation of AMPK signaling is known to have protective effects on the endothelium. In experimental models, the protective effects of trimetazidine on heart microvascular endothelial cells were diminished when AMPK signaling was inhibited, confirming the pathway's importance. imrpress.com In the context of high glucose-induced endothelial dysfunction, as seen in diabetic retinopathy models, trimetazidine has been shown to inhibit excessive autophagy by activating the PI3K/Akt/mTOR pathway, thereby protecting retinal endothelial cells. tandfonline.com

Table 2: Clinical and Preclinical Findings on Trimetazidine's Effect on Endothelial Function

Study TypeModel/Patient GroupKey FindingMechanism/PathwayReference
Clinical TrialChronic Heart Failure PatientsImproved endothelium-dependent vasodilationReduced plasma MDA and LOOHs (antioxidant effect) oup.comoup.com
In VitroMouse Heart Microvascular Endothelial CellsAlleviated barrier damage and dysfunctionActivation of PI3K/AKT/eNOS/NO and AMPK signaling imrpress.com
Clinical StudyUnstable Angina Patients (post-PCI)Prevented decrease in NO and increase in vWFNot specified semanticscholar.org
In VitroHuman Retinal Endothelial Cells (High Glucose)Inhibited endothelial dysfunctionInhibition of autophagy via PI3K/Akt/mTOR pathway tandfonline.com

Reprogramming of Skeletal Muscle Metabolism

Trimetazidine's influence extends to skeletal muscle, where it can reprogram metabolism and promote myogenesis, the formation of muscle tissue. frontiersin.orgunito.it This effect is particularly relevant in conditions of age-related muscle loss (sarcopenia) and cachexia. frontiersin.orgnih.gov

The fundamental metabolic action of trimetazidine is the inhibition of mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT) , a key enzyme in fatty acid β-oxidation. oup.com This inhibition shifts the cell's energy production preference from fatty acids towards glucose oxidation, which is a more oxygen-efficient process for generating ATP. oup.comunito.it This metabolic shift is believed to underpin many of its protective effects.

This metabolic reprogramming has been shown to stimulate myogenesis. frontiersin.orgunito.it In studies on aged mice, trimetazidine treatment stimulated the expression of critical myogenic regulatory factors and structural proteins, including MyoD, Myogenin, Desmin, and embryonic myosin heavy chain (eMHC) . frontiersin.orgunito.it This indicates an activation of the myogenic program, potentially leading to the repair and formation of new muscle fibers. sgul.ac.uk

In addition to promoting myogenesis, trimetazidine enhances mitochondrial health and oxidative metabolism in skeletal muscle. frontiersin.orgunito.it Treatment with trimetazidine increases the levels of mitochondrial proteins and markers of oxidative metabolism, such as mitochondrial transcription factor A (TFAM) and Tom20. frontiersin.org It also up-regulates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) , a master regulator of mitochondrial biogenesis. nih.govsgul.ac.uk These effects are similar to some of the metabolic adaptations seen with physical exercise, leading some researchers to describe trimetazidine as an "exercise mimetic". nih.govcapes.gov.br This metabolic enhancement has been linked to functional improvements, such as increased muscle strength and grip force in aged and cachectic mice. nih.govresearchgate.net

Table 3: Effect of Trimetazidine on Skeletal Muscle Gene and Protein Expression in Aged Mice

CategoryMarkerEffect of TrimetazidineReference
Myogenic MarkersMyoDUp-regulated frontiersin.orgunito.it
MyogeninUp-regulated frontiersin.orgunito.it
DesminUp-regulated frontiersin.orgunito.it
eMHCUp-regulated frontiersin.org
Mitochondrial/Metabolic MarkersTFAMExpression stimulated frontiersin.org
Tom20Expression stimulated frontiersin.org
PGC1αUp-regulated nih.gov
Glut4Transcript levels increased unito.it

Pharmacological Efficacy and Cardioprotective Research of Trimetazidine

Research in Myocardial Ischemia and Angina Pectoris

Clinical research has consistently demonstrated the efficacy of trimetazidine (B612337) in managing chronic stable angina, both as a standalone therapy and in combination with other antianginal medications. nih.goveuropa.eu Its unique metabolic mechanism of action provides anti-ischemic benefits without affecting hemodynamics, making it a valuable addition to conventional treatments. nih.govkarger.com

Assessment of Exercise Tolerance and Reduction in Angina Frequency

Numerous studies have confirmed that trimetazidine improves exercise tolerance and reduces the frequency of angina attacks. A meta-analysis of 23 trials involving 1,378 patients showed a significant reduction in the mean number of weekly angina attacks compared to placebo. nih.gov Another meta-analysis of 218 trials with 19,028 patients further substantiated these findings, showing significant improvements in exercise tolerance. springermedizin.de

The TRIMPOL-II study, a randomized, double-blind, placebo-controlled trial with 426 patients, found that adding trimetazidine to metoprolol (B1676517) therapy for 12 weeks significantly increased total exercise duration by 20.1 seconds and time to onset of angina by 33.9 seconds compared to placebo. europa.eu Similarly, the TACT study demonstrated that adding trimetazidine to beta-blockers or long-acting nitrates for 12 weeks increased exercise duration by 89 seconds, compared to 23.6 seconds in the placebo group. oup.com In the VASCO-angina study, a post-hoc analysis of 1,574 symptomatic patients showed that trimetazidine significantly improved total exercise duration. europa.eu

A 2022 systematic analysis of six randomized clinical trials involving 10,238 patients with stable angina concluded that trimetazidine is associated with a lower number of weekly angina attacks and improved exercise tolerance. bashir.edu.pk Real-world observational studies also support these findings, with one study of 3,066 patients reporting a decrease in weekly angina attacks from 4.7 to 0.9 after three months of treatment with a modified-release formulation of trimetazidine. nih.gov

Evaluation of Nitrate (B79036) Consumption Reduction

A key indicator of improved angina control is a reduction in the need for short-acting nitrates. Multiple studies have shown that trimetazidine effectively reduces nitrate consumption. The meta-analysis by Ciapponi et al. found a significant decrease in the weekly consumption of nitroglycerin tablets. nih.gov The TRIMPOL-II study also reported a significant reduction in the weekly use of short-acting nitrates (-0.63 per week) in the trimetazidine group compared to placebo. europa.eu

In the TACT study, patients treated with trimetazidine in combination with other antianginal agents showed a significant reduction in nitrate consumption. ecronicon.net Furthermore, a large observational study in a real-world setting demonstrated a substantial decrease in the use of short-acting nitrates from 4.5 to 0.7 tablets per week after three months of trimetazidine treatment. nih.gov A systematic analysis published in 2024 also confirmed that trimetazidine is associated with lower nitrate consumption. bashir.edu.pk

Analysis of ST-Segment Depression during Exercise Testing

ST-segment depression on an electrocardiogram (ECG) during exercise is a marker of myocardial ischemia. Trimetazidine has been shown to delay the onset of ST-segment depression during exercise testing. The meta-analysis by Ciapponi et al. revealed that trimetazidine increased the time to 1-mm ST-segment depression. nih.gov In the TRIMPOL-II study, patients taking trimetazidine experienced a 33.4-second delay in the time to 1-mm ST-segment depression compared to the placebo group. europa.eu

The Sellier study, which involved 223 patients, found a significant increase of 34.4 seconds in the time to 1-mm ST-segment depression in the trimetazidine group compared to placebo. europa.eu The TACT study also reported a 90-second increase in the time to 1-mm ST-segment depression in the trimetazidine group, a significant improvement over the placebo group. oup.com These findings indicate that trimetazidine improves the myocardial oxygen supply-demand balance during physical exertion.

Comparative Studies with Other Antianginal Agents

Trimetazidine's efficacy has been compared to that of other antianginal drugs. A double-blind, parallel-group multicenter study involving 149 men with stable angina found that trimetazidine had similar antianginal efficacy to propranolol (B1214883) after three months, but without the effects on heart rate and blood pressure seen with propranolol. nih.gov A network meta-analysis of 218 trials concluded that the efficacy of trimetazidine was comparable to other non-heart-rate-lowering antianginal treatments. karger.comnih.gov

Another meta-analysis showed no significant difference between trimetazidine and other antianginal agents in terms of total exercise duration or time to 1-mm ST depression. ecronicon.net In a study comparing trimetazidine to diltiazem (B1670644) in 116 patients, both drugs produced similar and statistically significant improvements in exercise performance. oup.com These comparative studies establish trimetazidine as an effective antianginal agent with a distinct, hemodynamically neutral mechanism of action. nih.gov

Research in Heart Failure and Left Ventricular Dysfunction

Trimetazidine has also been investigated for its potential benefits in patients with heart failure and left ventricular dysfunction, where myocardial energy metabolism is also impaired. faustopinto.com By improving the energy status of the myocardium, trimetazidine may help improve cardiac function in these conditions. tandfonline.com

Studies on Left Ventricular Ejection Fraction (LVEF) Improvement

Several studies and meta-analyses have shown that trimetazidine can improve Left Ventricular Ejection Fraction (LVEF), a key measure of cardiac systolic function. A meta-analysis of 17 trials with 955 patients demonstrated that trimetazidine therapy was associated with a significant improvement in LVEF in patients with both ischemic and non-ischemic heart failure. nih.gov Another meta-analysis of 19 randomized controlled trials involving 994 patients with heart failure also found that trimetazidine was associated with an improvement in LVEF. cfrjournal.com

In a study by Vitale et al., 47 elderly patients with ischemic cardiomyopathy treated with trimetazidine for six months showed a significant improvement in LVEF (34.4% vs. 27% in the placebo group). nih.govoup.com Another study on patients with ischemic cardiomyopathy reported an improvement in LVEF after six months of trimetazidine treatment. tandfonline.com A 2022 randomized controlled trial not only confirmed the improvement in LVEF but also showed for the first time that trimetazidine improves left ventricular Global Longitudinal Strain (GLS), a more sensitive marker of myocardial contractility, in patients with ischemic heart disease and reduced ejection fraction. servier-university.com.pa

A study involving 46 patients with chronic heart failure found that six months of trimetazidine therapy led to a significant improvement in LVEF from a mean of 37.9% to 40.6%. biomedres.us These findings suggest that trimetazidine's metabolic effects translate into tangible improvements in left ventricular function in patients with heart failure. nih.govoup.combiomedres.usdovepress.com

Investigations into Left Ventricular End-Systolic Volume Reduction

Multiple studies and meta-analyses have demonstrated the beneficial effects of trimetazidine on left ventricular (LV) structure and function. A significant reduction in LV end-systolic volume is a consistent finding in patients with heart failure and ischemic cardiomyopathy treated with trimetazidine. cfrjournal.comnih.gov

One meta-analysis encompassing 17 trials and 955 patients with heart failure revealed that trimetazidine therapy led to a significant decrease in LV end-systolic volume. cfrjournal.comnih.gov Another meta-analysis of 19 randomized controlled trials with 994 heart failure patients reported similar findings, showing a significant reduction in LV end-systolic and end-diastolic volumes. cfrjournal.com

In a study involving elderly patients with ischemic cardiomyopathy and reduced LV function, a six-month course of trimetazidine added to standard therapy resulted in a significant decrease in LV end-systolic and end-diastolic volume indices compared to placebo. oup.com Specifically, the LV end-systolic volume index decreased by 2.4 ± 0.8 ml/m² in the trimetazidine group, while it slightly increased in the placebo group. oup.com Similarly, in diabetic patients with coronary artery disease and depressed LV function, trimetazidine treatment led to a significant decrease in LV end-systolic volume index (-2.2 ± 1.1 ml/m²) compared to placebo. nih.gov

These findings suggest that trimetazidine positively influences ventricular remodeling, a key factor in the progression of heart failure. cfrjournal.com

Research on Symptom Classification Improvement (e.g., NYHA Functional Class)

Consistent with its positive effects on cardiac function, trimetazidine has been shown to improve clinical symptoms as measured by the New York Heart Association (NYHA) functional classification. The NYHA classification is a system used to categorize the severity of heart failure symptoms.

Several meta-analyses have confirmed that trimetazidine therapy is associated with a significant improvement in NYHA functional class. cfrjournal.comnih.gov One meta-analysis of 17 trials showed a weighted mean difference of -0.41 in NYHA class in favor of trimetazidine. nih.gov Another analysis of 16 randomized controlled trials also highlighted that trimetazidine as an add-on therapy improves clinical symptoms. cfrjournal.com

In a study of patients with ischemic dilated cardiomyopathy, the addition of trimetazidine to usual treatment resulted in a significant improvement in their functional status, as reflected by their distribution in the NYHA class after 18 months of treatment. nih.gov For instance, the mean NYHA class in the trimetazidine group improved from approximately 3 at baseline to 1.88 after 18 months, whereas it remained around 3 in the control group. nih.gov Similarly, a study in elderly patients with coronary artery disease demonstrated a greater improvement in NYHA class in the trimetazidine group compared to the placebo group. oup.com

A comparative study focusing on patients with LV systolic dysfunction found a significant improvement in NYHA functional class in the group receiving trimetazidine compared to those on optimal medical therapy alone over a six-month period. medpulse.in

Improvement in NYHA Functional Class with Trimetazidine

Study/AnalysisPatient PopulationKey FindingCitation
Meta-analysis (17 trials)Heart FailureSignificant improvement in NYHA class (WMD -0.41) nih.gov
Meta-analysis (16 RCTs)Chronic Heart FailureImproved clinical symptoms cfrjournal.com
Di Tano G, et al.Ischemic Dilated CardiomyopathySignificant improvement in NYHA class after 18 months nih.gov
Rosano GMC, et al.Elderly with Coronary Artery DiseaseGreater improvement in NYHA class vs. placebo oup.com
N.A., et al.LV Systolic DysfunctionSignificant improvement in NYHA class at 6 months medpulse.in

Effects in Specific Patient Cohorts

The therapeutic benefits of trimetazidine have been investigated in various patient populations with specific comorbidities.

Diabetic Patients with Cardiovascular Complications

Diabetic patients with coronary artery disease represent a high-risk group. termedia.pl Trimetazidine has shown particular promise in this cohort by improving myocardial metabolism and function. termedia.ploup.com A double-blind, placebo-controlled study demonstrated that in diabetic patients with coronary artery disease, trimetazidine improved left ventricular function. scielo.br Another study highlighted that adding trimetazidine to standard therapy in diabetic patients with stable angina reduced the frequency of ST-segment depression and the total ischemic burden. termedia.pl

The metabolic effects of trimetazidine extend to glucose metabolism and insulin (B600854) sensitivity, which are crucial in diabetic patients. By inhibiting fatty acid oxidation, trimetazidine promotes glucose utilization. mdpi.comfrontiersin.org Studies have shown that trimetazidine can lead to a reduction in blood glucose levels. mdpi.com

In patients with type 2 diabetes and ischemic cardiomyopathy, trimetazidine increased insulin-induced forearm glucose uptake and oxidation. nih.gov A 6-month observational study in patients with stable angina and type 2 diabetes found that trimetazidine therapy significantly lowered HbA1c and fasting glucose levels. becarispublishing.com Specifically, HbA1c decreased from 7.1 ± 1.1% to 6.6 ± 1.0%, and glucose levels dropped from 7.7 ± 2.1 mmol/l to 6.9 ± 1.6 mmol/l. becarispublishing.com However, it's important to note that some animal studies did not find a significant effect of trimetazidine on glucose parameters, suggesting the impact might be more pronounced in the context of cardiovascular disease. mdpi.comresearchgate.net

Effect of Trimetazidine on Glucose Metabolism in Diabetic Patients

StudyPatient PopulationParameterResultCitation
Observational Study (6 months)Stable Angina & Type 2 DiabetesHbA1cDecreased from 7.1% to 6.6% becarispublishing.com
Fasting GlucoseDecreased from 7.7 mmol/l to 6.9 mmol/l
Fragasso G, et al.Type 2 Diabetes & Ischemic CardiomyopathyForearm Glucose UptakeIncreased nih.gov

Patients with Peripheral Artery Disease

Peripheral artery disease (PAD) is another condition where the anti-ischemic properties of trimetazidine may be beneficial. oup.com Research suggests that trimetazidine can improve walking distance in patients with intermittent claudication, a common symptom of PAD. oup.comminervamedica.it

A systematic review and meta-analysis found that trimetazidine significantly improved maximum walking distance in PAD patients. nih.gov One study included in the analysis showed a 23% increase in maximal walking distance with trimetazidine compared to 14% with placebo. oup.com Another randomized crossover trial demonstrated that trimetazidine significantly increased both pain-free and maximal walking distance, with improvements comparable to pentoxifylline. minervamedica.it Animal studies have also suggested that trimetazidine can promote angiogenesis and improve tissue perfusion in ischemic skeletal muscle. frontiersin.org

Patients Undergoing Coronary Revascularization Procedures (PCI, CABG)

Trimetazidine has been studied for its potential cardioprotective effects in patients undergoing coronary revascularization procedures like percutaneous coronary intervention (PCI) and coronary artery bypass grafting (CABG). faustopinto.comnih.gov The rationale is to protect the myocardium from ischemia-reperfusion injury that can occur during these procedures. nih.gov

Several studies have indicated that pre-treatment with trimetazidine can be beneficial. In patients undergoing on-pump CABG, trimetazidine administered for two weeks before surgery was shown to reduce oxidative stress. faustopinto.com A meta-analysis confirmed that preoperative trimetazidine therapy provided myocardial preservation in patients undergoing CABG. faustopinto.com

For patients undergoing PCI, preprocedural administration of trimetazidine has been associated with a reduction in myocardial injury, as indicated by lower levels of cardiac troponin I post-procedure. nih.gov In elderly diabetic patients with multivessel disease who underwent DES implantation, adjunctive therapy with trimetazidine was associated with a lower incidence of recurrent angina and better preservation of LV function at a two-year follow-up. faustopinto.com

Hemodynamic Independence in Cardioprotection

A distinguishing characteristic of trimetazidine's cardioprotective effect is its independence from hemodynamic changes. nih.govahajournals.org Unlike traditional anti-anginal agents that primarily function by altering heart rate, blood pressure, or coronary blood flow, trimetazidine exerts its beneficial effects at the cellular level. nih.govnih.gov This unique mechanism of action allows it to be a valuable addition to conventional therapies. nih.gov

Research has consistently demonstrated that trimetazidine does not significantly affect hemodynamic parameters such as heart rate, blood pressure, coronary flow, or myocardial contractility. nih.gov Multicenter trials have shown its antianginal efficacy to be comparable to that of beta-blockers like propranolol and calcium channel blockers like nifedipine, but without the associated reductions in the rate-pressure product or alterations in coronary blood flow. ahajournals.org This lack of hemodynamic interference makes it a suitable option for a wide range of patients, including those who may not tolerate the side effects of traditional antianginal drugs. nih.govfaustopinto.com

The core of trimetazidine's cardioprotective action lies in its ability to directly modulate cardiac energy metabolism. nih.govahajournals.org During ischemia, the heart's energy production shifts from the more efficient glucose oxidation to fatty acid oxidation. nih.govahajournals.org Trimetazidine inhibits the mitochondrial long-chain 3-ketoacyl coenzyme A thiolase (3-KAT), a key enzyme in fatty acid β-oxidation. nih.govahajournals.org This inhibition leads to a metabolic shift, promoting glucose oxidation for energy production. nih.govahajournals.org The oxidation of glucose requires less oxygen than fatty acid oxidation to produce the same amount of adenosine (B11128) triphosphate (ATP), making it a more efficient energy source during ischemic conditions. nih.gov

This metabolic shift provides several key benefits that are independent of blood flow dynamics:

Improved Myocardial Energy Efficiency: By favoring glucose oxidation, trimetazidine helps maintain cellular ATP levels, which are crucial for normal cardiac function, even with reduced oxygen supply. nih.govresearchgate.net

Reduced Intracellular Acidosis: The uncoupling of glycolysis from glucose oxidation during ischemia leads to an increase in proton production and intracellular acidosis. ahajournals.orgfaustopinto.com Trimetazidine, by improving this coupling, helps to prevent the drop in intracellular pH and the subsequent ionic imbalances that can damage the heart muscle. faustopinto.comnih.gov

Limitation of Ion Imbalance: It helps to prevent the intracellular accumulation of sodium and calcium ions, which is a key factor in ischemic injury and reperfusion damage. nih.govnih.govtermedia.pl

Protection Against Oxidative Stress: Trimetazidine has been shown to reduce the production of oxygen-derived free radicals and inhibit neutrophil infiltration following ischemia-reperfusion, thereby mitigating oxidative damage. nih.govtermedia.pltermedia.pl

Experimental and clinical studies have provided substantial evidence for this hemodynamically independent cardioprotection. For instance, in studies on isolated rat hearts, trimetazidine improved functional recovery after ischemia without altering hemodynamic parameters during the pre-ischemic phase. nih.gov Similarly, clinical trials in patients with stable angina have shown that trimetazidine improves exercise tolerance and reduces the frequency of angina attacks without causing significant changes in heart rate or blood pressure. nih.govoup.com

The following table summarizes key research findings that highlight the hemodynamic independence of trimetazidine's cardioprotective effects:

Study Focus Key Findings Implication for Hemodynamic Independence References
Comparative Antianginal Efficacy Trimetazidine's antianginal effect is equivalent to propranolol and nifedipine.Achieves similar clinical benefit without altering heart rate, blood pressure, or coronary blood flow. ahajournals.org
Myocardial Metabolism in Ischemia Shifts energy substrate from fatty acid to glucose oxidation by inhibiting 3-KAT.The primary mechanism is metabolic, directly at the cellular level, not through changes in blood supply or demand. nih.govahajournals.org
Post-Ischemic Functional Recovery Improved recovery of contractile function in post-ischemic hearts.Protection is mediated by preserving cellular energy and reducing acidosis, independent of hemodynamic variables. nih.gov
Cellular Ion Homeostasis Limits intracellular accumulation of sodium and calcium during ischemia.Protects against ionic imbalances that lead to cell damage, a mechanism separate from hemodynamic control. nih.govnih.govtermedia.pl
Oxidative Stress and Inflammation Reduces oxidative damage and neutrophil infiltration after reperfusion.Provides cardioprotection by mitigating the inflammatory response and free radical injury at the tissue level. nih.govtermedia.pltermedia.pl

Preclinical Research on Trimetazidine

In Vitro Studies on Cellular Models

In vitro studies using cultured cells have been instrumental in dissecting the direct cellular and molecular effects of trimetazidine (B612337), independent of systemic physiological responses.

Trimetazidine is recognized as a metabolic modulator that shifts cellular energy production from fatty acid β-oxidation to glucose oxidation. nih.gov This effect is primarily attributed to its inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (KAT), the final enzyme in the β-oxidation spiral. mdpi.complos.org This metabolic shift is considered beneficial as glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. mdpi.com

Research on C2C12 myoblasts, a mouse muscle progenitor cell line, has shown that trimetazidine enhances their myogenic potential. nih.govresearchgate.net The drug was found to stimulate the expression of key myogenic regulatory factors such as MyoD and Myogenin. nih.govresearchgate.net Furthermore, trimetazidine treatment led to increased phosphorylation of AMP-activated protein kinase (AMPK) and upregulation of the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC1α), both of which are crucial for promoting mitochondrial biogenesis required for myoblast differentiation. nih.govresearchgate.net

In neuronal cell models of Amyotrophic Lateral Sclerosis (ALS), specifically those expressing the SOD1 G93A mutation, trimetazidine demonstrated an ability to improve mitochondrial dysfunction. mdpi.com Its mechanism in these cells involves the activation of autophagy and mitophagy, processes essential for clearing damaged mitochondria and maintaining cellular quality control. mdpi.com Studies have also noted that trimetazidine can act as an "exercise mimetic," inducing the expression of myogenic genes in the skeletal muscles of mice, enhancing mitochondrial protein levels, and promoting oxidative metabolism in aging muscles. mdpi.comresearchgate.net

The impact of trimetazidine on oxidative stress has been evaluated in various cell culture models. In H9c2 cardiac myoblasts exposed to hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury, trimetazidine treatment increased cell viability and the intracellular concentration of the antioxidant enzyme superoxide (B77818) dismutase (SOD). researchgate.netnih.gov Concurrently, it inhibited H/R-induced apoptosis and the production of reactive oxygen species (ROS). researchgate.netnih.gov

Further studies have shown that trimetazidine can reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, in different experimental settings. plos.orgmdpi.com It has been observed to elevate the levels of key antioxidant enzymes, including SOD and glutathione (B108866) peroxidase (GSH-Px). plos.orgmdpi.com In human umbilical vein endothelial cells (HUVECs), trimetazidine was shown to inhibit endothelial-to-mesenchymal transition (EndMT), a process implicated in fibrosis, by targeting NADPH oxidase 2 (NOX2) mediated pathways. nih.gov In palmitate-treated muscle cells, trimetazidine decreased ROS levels, as indicated by reduced DCF and DHE fluorescence. nih.gov

Table 1: Summary of In Vitro Research Findings for Trimetazidine

Cell LineModel / ConditionKey FindingsAssessed MarkersReference
C2C12 MyoblastsMyoblast DifferentiationEnhanced myogenesis and differentiation.MyoD, Myogenin, Desmin, AMPK, PGC1α nih.gov, researchgate.net
Neuronal Cells (SOD1 G93A)Amyotrophic Lateral Sclerosis (ALS)Improved mitochondrial function via autophagy.Autophagy/mitophagy flux proteins mdpi.com
H9c2 Cardiac MyoblastsHypoxia/Reoxygenation (H/R)Increased cell viability, inhibited apoptosis and ROS.SOD, ROS, p-AKT, p-mTOR researchgate.net, nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)TGF-β Induced EndMTInhibited endothelial-to-mesenchymal transition.NOX2, EndMT markers nih.gov
Palmitate-Treated Muscle CellsInsulin (B600854) ResistanceReduced oxidative stress.DCF, DHE, p-IRS1, p-AKT nih.gov

Metabolic Reprogramming in Various Cell Lines

In Vivo Animal Models for Disease Pathophysiology

Animal models have been crucial for understanding the therapeutic potential of trimetazidine in complex disease states, validating the mechanisms observed in vitro.

Trimetazidine has demonstrated protective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. researchgate.netnih.gov In a rat model where I/R injury was induced by coronary occlusion, treatment with trimetazidine improved cardiac function, as evidenced by increased ejection fraction and fractional shortening. researchgate.netnih.gov It also alleviated myocardial injury by decreasing plasma levels of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase MB isoenzyme (CK-MB). researchgate.netnih.gov Furthermore, trimetazidine reduced the myocardial infarct size and decreased markers of oxidative stress, such as ROS and MDA, while increasing levels of the antioxidant enzymes SOD and glutathione peroxidase. researchgate.netnih.gov The protective mechanism was linked to the inhibition of excessive autophagy through the activation of the AKT/mTOR pathway. researchgate.netnih.gov In a porcine model of renal I/R injury, however, trimetazidine did not show a protective effect compared to hypothermia when ischemia was prolonged to 120 minutes. scielo.br

Trimetazidine has been shown to inhibit the development of cardiac fibrosis in several rodent models. In Sprague-Dawley rats subjected to pressure overload via transverse aortic constriction (TAC), trimetazidine significantly inhibited collagen accumulation and the expression of connective tissue growth factor (CTGF), a key promoter of fibrosis. nih.gov The mechanism was linked to the reduction of reactive oxygen species (ROS) production by inhibiting NADPH oxidase activity. nih.gov

In a mouse model of radiation-induced cardiac fibrosis, trimetazidine was found to reduce fibrosis by decreasing the expression of genes related to myocyte apoptosis and fibrosis, including CTGF, transforming growth factor (TGF)-β1, Smad2, and Smad3. oup.com Similarly, in diabetic rats induced by streptozotocin (B1681764) (STZ), trimetazidine treatment for 16 weeks reduced cardiac collagen volume fraction and the protein expression of collagen-I, collagen-III, and CTGF. spandidos-publications.comresearchgate.net This anti-fibrotic effect was associated with a decrease in malondialdehyde levels, indicating a reduction in oxidative stress. spandidos-publications.com Another study using an isoproterenol-induced cardiac fibrosis model in rats found that trimetazidine works by inhibiting NOX2-mediated endothelial-to-mesenchymal transition (EndMT). nih.gov

The effects of trimetazidine have been investigated in animal models of insulin resistance. In mice fed a high-fat diet (HFD) to induce insulin resistance, trimetazidine treatment, much like exercise, was shown to decrease blood glucose and insulin levels. nih.govresearchgate.net It improved skeletal muscle insulin signaling, as indicated by increased phosphorylation of insulin receptor substrate 1 (p-IRS1) and protein kinase B (p-AKT). nih.govresearchgate.net The underlying mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. nih.govmdpi.com By activating Nrf2, trimetazidine reduced oxidative stress markers in the HFD mice. nih.gov However, another study in HFD-induced obese mice found that while trimetazidine caused a mild shift in substrate preference, it did not worsen whole-body glucose tolerance or insulin resistance after 21 days of treatment. nih.gov

Table 2: Summary of In Vivo Research Findings for Trimetazidine

Animal ModelDisease ModelKey FindingsKey Markers / OutcomesReference
RatMyocardial Ischemia-ReperfusionImproved cardiac function, reduced infarct size, inhibited excessive autophagy.EF, FS, LDH, CK-MB, ROS, MDA, SOD, AKT/mTOR researchgate.net, nih.gov
Rat (Sprague-Dawley)Pressure Overload (TAC) Cardiac FibrosisInhibited collagen accumulation and CTGF expression.Collagen, CTGF, ROS, NADPH oxidase nih.gov
Mouse (C57BL/6)Radiation-Induced Cardiac FibrosisReduced myocardial fibrosis.CTGF, TGF-β1, Smad2, Smad3 oup.com
Rat (Streptozotocin-induced)Diabetic Cardiac FibrosisReduced cardiac fibrosis and improved diastolic function.Collagen I, Collagen III, CTGF, MDA spandidos-publications.com, researchgate.net
Mouse (High-Fat Diet)Insulin ResistanceImproved insulin sensitivity and reduced oxidative stress.Blood glucose, Insulin, p-IRS1, p-AKT, Nrf2 nih.gov, researchgate.net

Models of Muscle Dysfunction and Sarcopenia

Preclinical investigations have explored the potential of trimetazidine to counteract age-related decline in skeletal muscle mass and function, a condition known as sarcopenia. In animal models, trimetazidine has demonstrated effects that suggest a role in improving muscle performance, not by increasing muscle mass, but by enhancing muscle quality and metabolic efficiency.

Studies in aged mouse models have been central to this research. One key study used 22-month-old mice, an age at which sarcopenic changes are evident. Chronic treatment with trimetazidine resulted in a significant increase in muscle strength, as measured by the inverted grip-hanging test. Notably, the treated mice were able to hang almost three times longer than their untreated counterparts, with improvements seen as early as five days into treatment. e-lactancia.org This enhancement in muscle force occurred without a corresponding increase in the mass of the gastrocnemius or tibialis anterior muscles, suggesting that trimetazidine's benefit lies in improving muscle quality rather than inducing hypertrophy. e-lactancia.org This finding is significant because the decrease in strength in the elderly is often more pronounced than the loss of muscle mass itself. e-lactancia.org

Further research in a mouse model of cancer cachexia, a condition characterized by severe muscle wasting, showed that trimetazidine acts as an "exercise mimetic." frontiersin.orgmdpi.com Treatment reprogrammed muscle metabolism, induced the expression of myogenic genes, boosted mitochondrial protein levels, and promoted oxidative metabolism in the aging muscles. frontiersin.orgmdpi.com These metabolic modulations are thought to underpin the observed improvements in muscle performance and neuromuscular communication. mdpi.com The potential of trimetazidine to reverse sarcopenia is linked to its ability to induce mitochondrial biogenesis through pathways involving PGC-1α. researchgate.net

Table 1: Summary of Preclinical Findings in Models of Muscle Dysfunction

Model System Key Findings Reference(s)
Aged C57BL6/J Mice (22 months) Significantly increased muscle strength (grip force) without affecting muscle mass. e-lactancia.org
Murine Model of Cancer Cachexia Acted as an "exercise mimetic," enhanced mitochondrial proteins, and improved muscle performance. frontiersin.orgmdpi.com
General Sarcopenia Models Suggested as a therapeutic agent to reverse sarcopenia through PGC-1α-induced mitochondrial biogenesis. researchgate.net

Myocarditis Models

The application of trimetazidine has been investigated in the context of myocarditis, an inflammation of the heart muscle often triggered by viral infections. Preclinical evidence, largely supported by subsequent clinical meta-analyses, points towards a protective role for trimetazidine in mitigating the inflammatory damage associated with this condition.

The primary model referenced in the literature is the viral myocarditis model, frequently induced by Coxsackievirus B3 (CVB3) in mice, which mimics the human disease progression that can lead to dilated cardiomyopathy and heart failure. researchgate.net In this context, trimetazidine's benefits are attributed to its anti-inflammatory and metabolic modulation properties. researchgate.netfrontiersin.org Research indicates that trimetazidine can significantly decrease the levels of serum inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. researchgate.netnih.gov

In a model of coronary artery microembolism in Guangzhou Bama miniature pigs, which induces a significant inflammatory response, treatment with trimetazidine reduced key inflammatory markers by approximately 40%. frontiersin.orgnih.gov While not a direct myocarditis model, it demonstrates the compound's anti-inflammatory potential in cardiac tissue. Studies have often evaluated trimetazidine in combination with other agents. For instance, its use with coenzyme Q10 has been shown to be effective against viral myocarditis, with combined therapy improving cardiac function and reducing markers of myocardial damage. frontiersin.orgresearchgate.netnih.gov These effects are linked to the improvement of myocardial energy metabolism and the protection of cardiomyocytes from inflammatory injury. nih.govnih.gov

Table 2: Research on Trimetazidine in Myocarditis and Inflammatory Models

Model/Condition Key Findings Reference(s)
Viral Myocarditis (General) Reduces inflammatory markers (TNF-α, IL-6); often studied in combination with agents like coenzyme Q10. frontiersin.orgresearchgate.netresearchgate.net
Coronary Microembolism (Pigs) Decreased inflammatory markers (PDCD4, NF-kB, TNF-α) by about 40%. frontiersin.orgnih.gov
Coxsackievirus B3 (CVB3) Model The CVB3 mouse model is a standard for studying viral myocarditis pathogenesis. researchgate.net

Mechanistic Elucidation through Advanced Animal Studies

Advanced animal studies have been crucial in elucidating the molecular mechanisms through which trimetazidine exerts its cytoprotective effects. The primary mechanism identified is the modulation of cellular energy metabolism. Trimetazidine acts as a selective and partial inhibitor of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the fatty acid β-oxidation pathway. nih.gov By inhibiting this enzyme, trimetazidine shifts the heart's energy production from fatty acid oxidation to glucose oxidation. mdpi.comnih.gov This metabolic switch is energetically more efficient, as oxidizing glucose requires less oxygen than oxidizing fatty acids to produce the same amount of ATP, thereby increasing the resilience of cardiomyocytes to ischemic conditions. mdpi.com

Beyond its effect on 3-KAT, trimetazidine also influences other key metabolic regulators. It is known to activate AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. frontiersin.org AMPK activation promotes ATP-generating processes like glycolysis while inhibiting energy-consuming anabolic pathways. frontiersin.org Furthermore, trimetazidine modulates the activity of pyruvate (B1213749) dehydrogenase (PDH), which facilitates the oxidation of glucose and reduces the production of lactate. mdpi.com

Trimetazidine's role in reducing oxidative stress is another significant aspect of its mechanism. It has been shown to boost the activity of major antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). mdpi.comhas-sante.fr By enhancing the cellular antioxidant defense system, trimetazidine helps to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage, a common pathway of injury in both ischemia and inflammation. has-sante.fr

Challenges in Reproducibility and Translation of Preclinical Findings to Clinical Settings

Despite promising results in preclinical models, the translation of trimetazidine's benefits to the clinical setting has faced challenges, highlighting issues of reproducibility and the inherent gap between animal models and human pathology. peerj.com While animal studies, particularly in models of myocardial ischemia-reperfusion injury, have shown dramatic protective effects, clinical trials in humans have often yielded more modest results. has-sante.frcfrjournal.com

One significant challenge is the potential overestimation of clinical benefit due to the small sample sizes and relatively short follow-up durations of many clinical studies. nih.gov For instance, a meta-analysis of trimetazidine in heart failure noted that while the drug appeared to improve ejection fraction, the included trials were small, and the possibility of selection bias could not be ruled out. nih.gov Similarly, a Cochrane review on stable angina concluded that trimetazidine's efficacy compared to placebo was modest. has-sante.fr

Clinical Research and Trials of Trimetazidine

Design and Methodology of Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) investigating trimetazidine (B612337) have employed various designs to assess its clinical utility. A common approach involves a double-blind, placebo-controlled, parallel-group design. unife.itnih.gov In such studies, patients are randomly assigned to receive either trimetazidine or a placebo in addition to their standard-of-care treatment. unife.itnih.gov The duration of these trials can range from several weeks to multiple years, with some being event-driven, meaning they continue until a prespecified number of clinical events have occurred. unife.itnih.gov

For instance, the ATPCI (A multicenter, double-blind, placebo-controlled trial to assess the efficacy and safety of Trimetazidine in Patients with angina pectoris having been treated by percutaneous coronary intervention) study was a large-scale, international, multicenter RCT. unife.itnih.gov It enrolled over 6,000 patients who had recently undergone percutaneous coronary intervention (PCI) for stable or unstable angina. nih.govacc.org Patients were randomized to receive either trimetazidine or a placebo on top of guideline-recommended therapy and were followed for two to four years. unife.itnih.gov The primary endpoint was a composite of cardiac death, hospitalization for a cardiac event, and the recurrence or persistence of angina. unife.itnih.gov

Other RCTs have focused on specific patient populations or have used different comparators. Some trials have assessed trimetazidine as a monotherapy compared to placebo, while others have evaluated its efficacy when added to existing antianginal therapies like beta-blockers or calcium channel blockers. faustopinto.comoup.com For example, the TACT (Trimetazidine in Angina Combination Therapy) study, a multicenter, placebo-controlled trial, assessed the efficacy of trimetazidine in combination with hemodynamic agents in 177 patients with stable angina. oup.com

The methodological quality of these RCTs has been assessed in various systematic reviews. nih.govnih.gov Key aspects evaluated include the randomization procedure, blinding, handling of patient withdrawals, and the specific endpoints measured. nih.govnih.gov While many trials are double-blind, some have been single-blind or open-label. nih.govjacc.org The endpoints in these trials often include measures of exercise tolerance (such as time to 1-mm ST-segment depression), frequency of angina attacks, nitrate (B79036) consumption, and assessments of left ventricular function. faustopinto.comoup.comecronicon.net

Conduct and Interpretation of Meta-Analyses and Systematic Reviews

Methodological Considerations in Clinical Meta-Analyses and Publication Bias Assessment

Meta-analyses of trimetazidine trials employ rigorous statistical methods to pool data from multiple studies. nih.govimrpress.com These methods typically involve calculating pooled risk ratios (RR) or weighted mean differences (WMD) using either fixed-effects or random-effects models, depending on the level of heterogeneity between studies. nih.govimrpress.com Heterogeneity is commonly assessed using the Χ² and I² statistics. nih.gov

A crucial aspect of any meta-analysis is the assessment of publication bias, which is the tendency for studies with positive results to be more likely to be published than those with negative or null results. Funnel plots and statistical tests like the Egger test are commonly used to evaluate this bias. nih.govimrpress.comportlandpress.com Several meta-analyses of trimetazidine have reported a low likelihood of significant publication bias. nih.govresearchgate.netbmj.com

Synthesized Efficacy Outcomes in Chronic Heart Failure

Multiple meta-analyses have investigated the role of trimetazidine in patients with chronic heart failure, particularly those with reduced ejection fraction (HFrEF). faustopinto.comnih.govresearchgate.netcfrjournal.com These analyses have consistently shown that trimetazidine, when added to standard therapy, leads to significant improvements in left ventricular function. nih.govcfrjournal.complos.org

A meta-analysis of 17 trials with 955 patients found that trimetazidine was associated with a significant improvement in left ventricular ejection fraction (LVEF) and a reduction in left ventricular end-systolic volume. nih.gov Another meta-analysis of 19 RCTs involving 994 patients with chronic heart failure reported similar findings, along with a significant decrease in B-type natriuretic peptide (BNP) levels. cfrjournal.complos.org

Beyond improvements in cardiac function, meta-analyses have also suggested a beneficial effect of trimetazidine on clinical outcomes. One meta-analysis reported a significant reduction in all-cause mortality and hospitalizations for cardiovascular events. nih.gov A more recent and comprehensive systematic review and meta-analysis of 28 studies involving 2,552 patients with HFrEF confirmed these findings, showing a significant reduction in cardiovascular mortality and heart failure hospitalizations. researchgate.netnih.govnih.gov This review also noted improvements in New York Heart Association (NYHA) functional class, 6-minute walk distance, and quality of life. researchgate.netnih.govnih.gov

Ongoing Clinical Trials and Exploration of Emerging Therapeutic Applications

Research into the therapeutic potential of trimetazidine is ongoing, with several clinical trials exploring its use in new indications beyond its established role in stable angina.

Research in Coronary Artery Disease (CAD) Management

In the context of coronary artery disease, research continues to explore the benefits of trimetazidine, particularly in patients undergoing revascularization procedures. faustopinto.comnih.gov Studies have investigated the effects of trimetazidine on myocardial injury during percutaneous coronary intervention (PCI) and coronary artery bypass grafting (CABG). faustopinto.comnih.govfoliamedica.bg A systematic review and meta-analysis suggested that preoperative trimetazidine therapy in patients undergoing CABG could lead to myocardial preservation. faustopinto.com

The large-scale ATPCI trial was designed to definitively assess whether adding trimetazidine to standard care after PCI could improve long-term outcomes, including reducing cardiac death and hospitalizations. unife.itnih.gov However, the results of the ATPCI trial, which enrolled 6,007 patients, did not show a significant benefit of trimetazidine over placebo in reducing the primary composite endpoint. acc.org

Recent studies have also investigated the synergistic effects of combining trimetazidine with statins. One study found that the combination of trimetazidine and atorvastatin (B1662188) in patients with stable angina resulted in greater improvements in cardiac function and a reduction in angina frequency compared to atorvastatin alone. dovepress.com

Beyond its anti-ischemic effects, researchers are exploring other potential benefits of trimetazidine in cardiovascular disease. Emerging evidence suggests it may have positive effects on endothelial dysfunction by enhancing vasodilation and reducing oxidative stress and inflammation. mdpi.com

Other areas of active investigation include its use in:

Diabetic cardiomyopathy: Studies are examining if trimetazidine can improve heart function in this patient population. clinicaltrials.eu

Contrast-induced nephropathy: Meta-analyses have suggested that trimetazidine may have a reno-protective effect and reduce the incidence of this complication in patients undergoing contrast interventions. mdpi.com

Pulmonary artery hypertension: A randomized controlled trial has suggested that trimetazidine may improve exercise capacity in these patients. mdpi.com

Amyotrophic Lateral Sclerosis (ALS): A phase 2a open-label trial has investigated the safety and tolerability of trimetazidine in patients with ALS, with results suggesting it was well-tolerated and may reduce markers of oxidative stress. mndassociation.orgoup.com Further research in a larger, placebo-controlled trial is warranted. mndassociation.org

Acute viral myocarditis: A systematic review and meta-analysis has examined the potential benefits of combining trimetazidine with coenzyme Q10 in these patients. jidc.org

Investigational Use in Amyotrophic Lateral Sclerosis (ALS)

Researchers are exploring the potential of trimetazidine as a treatment for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord. nih.govnih.gov Preclinical studies have shown that trimetazidine may offer neuroprotective benefits by improving mitochondrial function and energy metabolism in neuronal cells. nih.govnih.govmdpi.com

A phase 2a clinical trial, known as the MetFlex study, was designed to assess the safety and tolerability of trimetazidine in individuals with ALS. neals.orgnibn.go.jp The trial aimed to recruit 36 participants and involved a 12-week treatment period with trimetazidine. neals.org The study's primary goal was to determine if the drug is safe for ALS patients, with secondary measures looking at its impact on disease progression markers. neals.org

Studies in Hepatocellular Carcinoma (Liver Cancer)

The potential of trimetazidine as part of a combination therapy for hepatocellular carcinoma (HCC), the most common type of liver cancer, is also under investigation. clinicaltrials.gov The rationale for its use in this context stems from the metabolic characteristics of cancer cells. clinicaltrials.gov Researchers are exploring whether trimetazidine, when combined with other treatments, could be beneficial for patients with certain types of liver cancer. clinicaltrials.eu

A clinical trial was initiated to evaluate the efficacy and safety of transarterial chemoembolization (TACE) combined with arginine hydrochloride and trimetazidine hydrochloride tablets in patients with intermediate-stage HCC. clinicaltrials.gov The study hypothesized that trimetazidine's ability to inhibit fatty acid oxidation could play an anti-tumor role. clinicaltrials.gov Another trial was planned for patients with advanced HCC, also investigating a combination therapy involving trimetazidine. clinicaltrials.govdrugbank.com

Research in Diabetic Cardiomyopathy

Diabetic cardiomyopathy, a heart muscle disorder that develops in people with diabetes, is another area of active research for trimetazidine. clinicaltrials.eu This condition can lead to heart failure and is characterized by structural and functional changes in the heart muscle. scielo.brabccardiol.org Studies are examining whether trimetazidine can improve heart function and reduce inflammation in these patients. clinicaltrials.eu

Research in animal models has provided evidence for the potential benefits of trimetazidine in diabetic cardiomyopathy. In a study on diabetic rats, trimetazidine was found to reduce pathological changes in the heart, including improvements in QT interval, heart weight, and antioxidant enzyme activities. scielo.br Another study in rats with doxorubicin-induced cardiotoxicity and diabetes showed that trimetazidine, alone or in combination with another drug, reduced damage to heart tissue by mitigating endoplasmic reticulum stress. mdpi.com Furthermore, trimetazidine has been shown to improve left ventricular function in diabetic patients with coronary heart disease. wikipedia.org A study in diabetic cardiomyopathy rats demonstrated that trimetazidine enhanced cardiomyocyte autophagy and improved cardiac function. frontiersin.org

Potential Role in Aluminum Phosphide (B1233454) Poisoning

Researchers are investigating the potential of trimetazidine as a cardioprotective agent in cases of aluminum phosphide poisoning. clinicaltrials.eu This type of poisoning is highly toxic and often fatal, primarily due to severe damage to the heart and circulatory system. nih.gov The phosphine (B1218219) gas released from aluminum phosphide inhibits cellular respiration, leading to a profound energy crisis in cells. nih.gov

Several case reports and observational studies suggest that trimetazidine, as part of a supportive care regimen, may help to mitigate the cardiotoxic effects of this poison. researchgate.netijccm.org It is believed that trimetazidine's ability to optimize cellular energy production under conditions of stress could be beneficial in this context. researchgate.net A clinical trial was registered to investigate trimetazidine as a potential adjuvant therapy for cardiotoxicity induced by acute aluminum phosphide poisoning. clinicaltrials.gov While there is no specific antidote for this type of poisoning, early and aggressive supportive measures that may include trimetazidine are being explored to improve outcomes. nih.govbiomedres.us

Studies in Bipolar Depression

The potential use of trimetazidine in the treatment of bipolar depression is a novel area of research. wikipedia.org Preclinical research has indicated its potential for anti-depressive effects. deakin.edu.au A phase 2/3 clinical trial, the Trimetazidine in Bipolar Depression (TIDE) trial, is currently underway to evaluate the efficacy of trimetazidine as an adjunctive treatment for this condition. deakin.edu.au

The TIDE trial is a double-blind, randomized, placebo-controlled study aiming to recruit 260 participants with moderate to severe bipolar depression. deakin.edu.au The trial will assess whether trimetazidine can reduce depressive symptoms over an eight-week period. deakin.edu.au The rationale for this investigation is based on research suggesting that bipolar depression may be associated with decreased energy generation in the brain, and trimetazidine's mechanism of action involves optimizing cellular energy production. researchgate.netanzctr.org.au Animal studies have shown that long-term administration of trimetazidine has antidepressant-like effects. researchgate.net

Cardiorenal Protection Research

Trimetazidine is being investigated for its potential to protect both the heart and kidneys, a concept known as cardiorenal protection. This is particularly relevant in the context of procedures that use contrast agents, which can sometimes lead to kidney damage. A systematic review and meta-analysis have shown that trimetazidine has a significant reno-protective effect when given to patients undergoing contrast cardiac interventions. mdpi.com The risk of contrast-induced nephropathy was found to be reduced by over 60% in the trimetazidine group compared to the control group. mdpi.com

A recent US patent was granted for a formulation of trimetazidine (ST-62516) for the prevention and/or treatment of contrast-induced acute kidney injury. patsnap.com This highlights the growing interest in its potential to reduce the risk of both acute kidney injury and major adverse cardiac and kidney events in patients undergoing procedures like percutaneous coronary intervention. patsnap.com Animal studies have also suggested that trimetazidine, in combination with other drugs, can offer cardioprotective benefits in models of rheumatoid arthritis, a condition associated with increased cardiovascular risk. ekb.egekb.eg

Investigations in Liver Fibrosis

The potential of trimetazidine to inhibit the progression of liver fibrosis is another emerging area of research. Liver fibrosis is the excessive accumulation of scar tissue in the liver, which can lead to more severe liver disease. nih.gov Preclinical studies have shown that trimetazidine can inhibit the proliferation of hepatic stellate cells, which are key drivers of liver fibrosis. mdpi.comresearchgate.net

In animal models of liver fibrosis induced by carbon tetrachloride (CCl4), treatment with trimetazidine was found to reduce liver damage and the expression of proteins involved in fibrosis. nih.govnih.gov The mechanism appears to involve the blockage of the TGF-β/Smad signaling pathway, a critical pathway in the development of fibrosis. nih.govresearchgate.netnih.gov Furthermore, in a mouse model of non-alcoholic fatty liver disease (NAFLD), trimetazidine treatment was shown to alleviate liver steatosis and fibrosis. spandidos-publications.com

Interactive Data Tables

Trimetazidine Clinical Trials Overview

Condition Study Phase Key Findings/Objective References
Amyotrophic Lateral Sclerosis (ALS)Phase 2aTo determine the safety and tolerability of trimetazidine for the treatment of ALS. neals.org neals.orgnibn.go.jp
Hepatocellular CarcinomaPhase 3 (Unknown Status)To evaluate the efficacy and safety of TACE combined with arginine hydrochloride and trimetazidine. clinicaltrials.gov clinicaltrials.govclinicaltrials.govdrugbank.com
Diabetic CardiomyopathyPreclinical & ClinicalInvestigating effects on left ventricular function and inflammatory markers. clinicaltrials.eu clinicaltrials.euscielo.brabccardiol.orgmdpi.comwikipedia.orgfrontiersin.org
Aluminum Phosphide PoisoningInvestigationalInvestigating potential as an adjuvant therapy for cardiotoxicity. clinicaltrials.eu clinicaltrials.euclinicaltrials.govnih.govresearchgate.netijccm.orgbiomedres.us
Bipolar DepressionPhase 2/3To evaluate the effect of trimetazidine on depressive symptoms. deakin.edu.au wikipedia.orgdeakin.edu.auresearchgate.netanzctr.org.auwsu.edu
Cardiorenal ProtectionPhase 3 ReadyPrevention of contrast-induced acute kidney injury. patsnap.com mdpi.compatsnap.comekb.eg
Liver FibrosisPreclinicalShown to inhibit hepatic stellate cell proliferation and block the TGF-β/Smad signaling pathway. mdpi.comresearchgate.net nih.govmdpi.comresearchgate.netnih.govspandidos-publications.com

Summary of Preclinical Findings for Trimetazidine

Model Condition Key Findings References
SOD1G93A MiceAmyotrophic Lateral SclerosisDelayed motor function decline, improved muscle performance and metabolism, extended survival. nih.govnih.gov nih.govnih.gov
CCl4-induced MiceLiver FibrosisReduced liver enzyme levels, down-regulated extracellular matrix proteins, inhibited TGFβ/Smad signaling. nih.govnih.gov nih.govnih.gov
Alloxan-induced Diabetic RatsDiabetic CardiomyopathyReduced QT-interval prolongation and cardiac hypertrophy. scielo.br scielo.br
High-Fat Diet MiceNon-alcoholic Fatty Liver DiseaseAlleviated hepatocyte steatosis and fibrosis. spandidos-publications.com spandidos-publications.com
Flinders Sensitive Line RatsDepressive-like behaviorsExhibited antidepressant-like activity. researchgate.netwsu.edu researchgate.netwsu.edu

Post-Marketing Surveillance and Research on Long-Term Clinical Outcomes

Following its initial approval, trimetazidine has been the subject of extensive post-marketing surveillance and numerous studies to ascertain its long-term clinical efficacy and outcomes across various patient populations with cardiovascular disease.

Observational studies have provided real-world evidence of its effectiveness. For instance, the V-GOOD observational study conducted in Brazil demonstrated that adding trimetazidine to the treatment regimen of patients with chronic coronary syndrome significantly reduced the mean number of weekly angina attacks from 3.1 to 0.7 over three months. nih.gov This was accompanied by a decrease in the consumption of short-acting nitrates and an improvement in patients' daily physical activity. nih.gov

Long-term studies focusing on patients with heart failure of ischemic origin have shown significant benefits. A randomized study followed patients with ischemic dilated cardiomyopathy for 18 months. nih.gov The results indicated that adding trimetazidine to conventional therapy significantly improved the patients' functional status, as measured by the New York Heart Association (NYHA) class. nih.gov This functional improvement was associated with a notable increase in left ventricular ejection fraction (LVEF) and a positive effect on ventricular remodeling, with benefits becoming significant from the 12-month mark. nih.gov Specifically, the LVEF in the trimetazidine group increased from a baseline of 30% to 37% at 18 months, whereas it deteriorated from 31% to 26% in the control group. nih.gov Another study focusing on elderly patients (mean age 78) with coronary artery disease found that after six months, trimetazidine significantly improved LVEF (34.4% vs. 27% with placebo) and reduced left ventricular diameters. oup.com

However, the largest randomized, double-blind, placebo-controlled trial, the ATPCI study, presented more nuanced results. This trial enrolled over 6,000 patients who had undergone a successful percutaneous coronary intervention (PCI). researchgate.net After a median follow-up of nearly four years, the study concluded that the routine use of trimetazidine in addition to optimal medical therapy did not significantly influence the primary outcome, which included cardiac death and recurrence of angina leading to hospitalization or revascularization, compared to placebo. researchgate.net Despite this, the study affirmed the long-term safety profile of the drug, noting no statistically significant safety concerns in the studied population. researchgate.net A retrospective analysis of the same ATPCI study did, however, report that trimetazidine led to significant reductions in both the frequency and severity of angina. researchgate.net

Meta-analyses have also contributed to the understanding of trimetazidine's long-term impact. One meta-analysis incorporating 17 trials and 955 patients with heart failure found that trimetazidine improved LVEF, left ventricular volumes, and exercise tolerance. faustopinto.com The analysis also suggested a significant reduction in all-cause mortality and major cardiovascular events. faustopinto.com

Table 1: Summary of Key Long-Term Clinical Outcome Studies on Trimetazidine

Study / Trial Patient Population Duration Key Findings
Ischemic Cardiomyopathy Study nih.gov Patients with ischemic dilated cardiomyopathy 18 months Improved NYHA functional class; Significant increase in LVEF (from 30% to 37%) compared to control (31% to 26%).
Elderly Patient Study oup.com Elderly patients (mean age 78) with coronary artery disease 6 months Significantly improved LVEF (34.4% vs. 27% with placebo); Reduced left ventricular end-diastolic and end-systolic diameters.
V-GOOD Study nih.gov Patients with chronic coronary syndrome 3 months Reduced mean weekly angina attacks from 3.1 to 0.7; Reduced short-acting nitrate use.
ATPCI Trial researchgate.net Patients post-successful PCI Median 47.5 months No significant difference in the primary composite endpoint (cardiac death, hospitalization for a cardiac event, recurrence of angina) vs. placebo; Confirmed long-term safety profile.
Meta-analysis faustopinto.com 955 patients with heart failure from 17 trials Varied Improved LVEF and LV volumes; Associated with reduced all-cause mortality and major cardiovascular events.

Regulatory Status and Integration into Clinical Practice Guidelines (e.g., European Society of Cardiology Guidelines)

The regulatory status of trimetazidine varies globally, with its most established use being in Europe. In 2012, the European Medicines Agency (EMA) conducted a comprehensive review of trimetazidine's benefits and risks. europa.eu The review concluded that the benefits of trimetazidine continue to outweigh its risks for the symptomatic treatment of stable angina pectoris. europa.eu However, its use was restricted to an add-on therapy for patients who are not adequately controlled by or are intolerant to first-line antianginal therapies. europa.eu The EMA recommended that its authorization for treating non-cardiac conditions like tinnitus, vertigo, and visual-field disturbances be withdrawn, as the benefits no longer outweighed the risks for these indications. europa.eu Furthermore, new contraindications were introduced, advising against its prescription for patients with Parkinson's disease, parkinsonian symptoms, tremors, and severe renal impairment. europa.eu

Trimetazidine has been incorporated into the clinical practice guidelines of the European Society of Cardiology (ESC) for several years.

Stable Coronary Artery Disease: The 2013 ESC guidelines on the management of stable coronary artery disease (SCAD) positioned trimetazidine as a second-line treatment option. escardio.orgoup.com It received a Class IIb recommendation, indicating that its use "may be considered" for patients with stable angina. escardio.org Subsequent guidelines have maintained its role as a metabolic agent for symptom relief. The 2019 ESC guidelines for chronic coronary syndromes (which replaced the SCAD guidelines) continue to recommend metabolic agents like trimetazidine for angina relief in specific circumstances. nih.gov

Heart Failure: The 2016 ESC guidelines for the diagnosis and treatment of acute and chronic heart failure also included a specific recommendation for trimetazidine. It may be considered (Class IIb recommendation, Level of Evidence A) to alleviate angina in patients with heart failure with reduced ejection fraction (HFrEF) who continue to experience angina despite treatment with a beta-blocker or an alternative heart rate-lowering agent. nih.govnih.gov The guidelines acknowledge it as an effective and safe anti-anginal treatment in the context of heart failure. nih.gov

In contrast, trimetazidine has not received approval from the U.S. Food and Drug Administration (FDA) and is therefore not available for clinical use in the United States, nor is it included in American cardiology guidelines. escardio.orgoup.com

Table 2: Trimetazidine Recommendations in European Society of Cardiology (ESC) Guidelines

Guideline (Year) Condition Recommendation Class Level of Evidence Specific Recommendation
ESC Guidelines (2013) escardio.org Stable Coronary Artery Disease Class IIb - Recommended as second-line treatment for symptom relief.
ESC Guidelines (2016) nih.govnih.gov Heart Failure (with HFrEF) Class IIb A May be considered for treatment of stable angina when symptoms persist despite beta-blocker therapy.
ESC Guidelines (2019) nih.gov Chronic Coronary Syndromes Class IIa/IIb - Recommended as a second-line drug option for angina symptom control.

Advanced Methodologies for Trimetazidine Research

Analytical Methodologies for Detection and Quantification in Biological and Pharmaceutical Matrices

The accurate detection and quantification of trimetazidine (B612337) in various matrices, such as bulk drugs, pharmaceutical dosage forms, and biological fluids, are fundamental to pharmaceutical research and development. A range of analytical techniques are utilized for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and application.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of trimetazidine due to its precision and accuracy. researchgate.net When coupled with Mass Spectrometry (LC-MS), it provides enhanced sensitivity and specificity, making it ideal for detecting low concentrations of the drug in complex biological matrices. ingentaconnect.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed for trimetazidine analysis. researchgate.netderpharmachemica.com These methods typically employ a C18 column as the stationary phase. researchgate.netderpharmachemica.com The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Common mobile phases consist of mixtures of aqueous buffers (like phosphate (B84403) or formate) and organic solvents such as methanol (B129727) or acetonitrile (B52724). derpharmachemica.compnrjournal.com For instance, one method utilizes a mobile phase of water, methanol, and triethylamine (B128534) (75:25:0.1 v/v/v) with the pH adjusted to 3.3 using orthophosphoric acid. researchgate.net Another employs a mixture of methanol and 0.05% formic acid (90:10 v/v). derpharmachemica.com Detection is commonly performed using a UV detector at wavelengths around 232 nm or 270 nm. researchgate.netderpharmachemica.comafricanjournalofbiomedicalresearch.com

LC-MS methods offer superior sensitivity for quantifying trimetazidine in human plasma. ingentaconnect.comcore.ac.uk An LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) method has been developed for rapid and sensitive quantification, achieving separation within 3.5 minutes using a mobile phase of methanol and 0.05% formic acid (80:20, v/v). ingentaconnect.com Such methods are invaluable for bioequivalence and pharmacokinetic studies. core.ac.uk

Table 1: Examples of HPLC and LC-MS Methods for Trimetazidine Analysis
TechniqueStationary PhaseMobile PhaseFlow RateDetectionRetention Time (min)Reference
RP-HPLCEnable C18G (250mm x 4.6µm, 5µ)Methanol:0.05% Formic Acid (90:10 v/v)1.0 ml/minUV at 232 nm3.8 derpharmachemica.com
RP-HPLCC18 columnWater:Methanol:Triethylamine (75:25:0.1 v/v/v), pH 3.31.0 ml/minUV at 232 nm3.375 ± 0.04 researchgate.net
LC-ESI-MSC18 columnMethanol:0.05% Formic Acid (80:20 v/v)1.0 ml/minElectrospray Ionization Mass Spectrometry<3.5 ingentaconnect.com
RP-HPLCHiQ SiL C18 (250mm x 4.6mm, 5μ)Acetonitrile:Methanol (90:10 v/v)0.8 ml/minPDA Detector at 270 nmN/A africanjournalofbiomedicalresearch.com

The development and validation of analytical methods for trimetazidine are performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their reliability and reproducibility. researchgate.netimpactfactor.org These guidelines outline a set of validation parameters that must be evaluated, including accuracy, precision, specificity, linearity, range, robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

For instance, a validated RP-HPLC method for trimetazidine hydrochloride demonstrated good linearity over a concentration range of 10–80 μg/ml, with a correlation coefficient (r²) of 0.999. derpharmachemica.comderpharmachemica.com The accuracy of this method was confirmed by recovery studies, with results typically falling between 95% and 105%. derpharmachemica.comderpharmachemica.com Another study showed linearity in the range of 5–90 μg/mL with a regression coefficient of 0.997. researchgate.net The precision of these methods is assessed by analyzing replicate samples, with the relative standard deviation (%RSD) being a key indicator. Forced degradation studies are also conducted to establish the stability-indicating nature of the method, exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. derpharmachemica.comafricanjournalofbiomedicalresearch.com

Table 2: Validation Parameters for Trimetazidine Analytical Methods
ParameterTypical Range/ValueReference
Linearity Range (HPLC)5-90 µg/mL; 10-80 µg/mL; 20-120 µg/mL researchgate.netderpharmachemica.com
Correlation Coefficient (r²)>0.997 researchgate.net
Accuracy (% Recovery)95-105% derpharmachemica.comderpharmachemica.com
Limit of Detection (LOD)1.205 µg/mL; 3.6 µg/mL researchgate.net
Limit of Quantification (LOQ)3.652 µg/mL; 10.9 µg/mL researchgate.net

Trimetazidine is often co-administered with other cardiovascular drugs, such as metoprolol (B1676517) or bisoprolol (B1195378). researchgate.netpnrjournal.com This necessitates the development of analytical methods capable of simultaneously estimating trimetazidine and the co-administered drug in a single run. RP-HPLC methods have been successfully developed for this purpose. researchgate.netpnrjournal.com

For the simultaneous determination of trimetazidine hydrochloride and metoprolol succinate, an RP-HPLC method was developed using a C18 column and a mobile phase of water, methanol, and acetonitrile (45:45:10, v/v/v) at a pH of 3.0. Detection at 274 nm allowed for the quantification of both drugs, with retention times of 2.61 minutes for trimetazidine and 4.12 minutes for metoprolol. researchgate.net Similarly, a method for trimetazidine dihydrochloride (B599025) and bisoprolol fumarate (B1241708) used a C18 column with a mobile phase of pH 6.8 ammonium (B1175870) formate (B1220265) buffer and acetonitrile (80:20 v/v), with detection at 272 nm. pnrjournal.com These methods are validated according to ICH guidelines to ensure their suitability for routine analysis of combination pharmaceutical formulations. pnrjournal.com

Spectroscopic techniques are powerful tools for the structural elucidation and quantitative analysis of trimetazidine. sphinxsai.com UV-Visible spectroscopy is often used for the quantitative estimation of trimetazidine in pharmaceutical dosage forms. africanjournalofbiomedicalresearch.comsphinxsai.com The analysis is typically carried out by measuring the absorbance at its maximum wavelength (λmax), which is around 270 nm in double distilled water. africanjournalofbiomedicalresearch.com

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of trimetazidine. sphinxsai.comtandfonline.com The FTIR and Raman spectra exhibit characteristic bands corresponding to the various functional groups present in the molecule. tandfonline.comresearchgate.net For instance, the N-H stretching vibration is observed in the FTIR spectrum, while C-N stretching vibrations are identified in both FTIR and Raman spectra. tandfonline.com These spectroscopic fingerprints are invaluable for confirming the identity and purity of the drug substance. sphinxsai.com Quantum chemical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational bands. tandfonline.comtandfonline.com

Table 3: Spectroscopic Data for Trimetazidine
TechniqueParameterObserved Value/RangeReference
UV-Visible Spectroscopyλmax in double distilled water270 nm africanjournalofbiomedicalresearch.com
FTIR SpectroscopyN-H stretching vibration3486 cm⁻¹ tandfonline.com
FTIR SpectroscopyN-H in-plane bending1546 cm⁻¹ tandfonline.com
FTIR SpectroscopyC-N stretching vibrations1363 and 1289 cm⁻¹ tandfonline.com
Raman SpectroscopyC-N stretching vibrations1289 cm⁻¹ tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed in trimetazidine research, particularly for the determination of the drug and its related substances or impurities. nih.govsigmaaldrich.cnnih.gov A direct GC-MS method has been developed for the stability-indicating determination of trimetazidine dihydrochloride in the presence of its potential impurities without the need for derivatization. nih.govsigmaaldrich.cn

In one such method, chromatographic separation was achieved on a 100% dimethylpolysiloxane capillary column, with mass spectrometric detection in the electron-impact mode. nih.govsigmaaldrich.cn This method successfully separated trimetazidine from its related substances, with distinct retention times. nih.govsigmaaldrich.cn The quantification of trimetazidine was based on its peak area, and the method was validated for linearity, precision, accuracy, and selectivity. nih.govsigmaaldrich.cn GC-MS is also utilized in doping control analysis to detect the presence of trimetazidine in urine samples. nih.gov

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential in pharmaceutical formulation research to characterize the physicochemical properties of drugs and excipients. slideshare.nettainstruments.commooreanalytical.com These techniques provide information on thermal stability, melting point, phase transitions, and compatibility between the drug and excipients. tainstruments.com

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. tainstruments.comanalyticalgroup.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transitions, and crystallization events. slideshare.netmooreanalytical.com While specific TGA and DSC data for pure trimetazidine is not extensively detailed in the provided context, these techniques are fundamental in the development of stable and effective dosage forms, such as modified-release formulations. For example, DSC can be used to investigate the interactions between trimetazidine and polymers used in controlled-release matrices.

Development and Validation of Analytical Methods (ICH Guidelines)

Electron Microscopy (SEM) for Morphological Characterization in Drug Delivery Research

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and structure of drug delivery systems. In Trimetazidine research, SEM has been instrumental in the characterization of various formulations designed to control its release and improve its bioavailability.

Researchers have utilized SEM to examine the morphology of Trimetazidine-loaded microspheres. These studies have shown that the microspheres are typically spherical. innovareacademics.inglobalresearchonline.net The surface characteristics can vary, with some studies reporting smooth surfaces, while others have observed porous or wrinkled surfaces depending on the formulation parameters, such as the polymer concentration. innovareacademics.inglobalresearchonline.netsphinxsai.com For instance, increasing the polymer concentration has been shown to result in smoother microsphere surfaces. innovareacademics.insphinxsai.com

SEM analysis has also been applied to coated tablets containing Trimetazidine. In one study, SEM images confirmed the presence of a smooth and intact polymeric membrane on mucoadhesive elementary osmotic pump tablets, which is crucial for the controlled release of the drug. nih.gov The integrity of this coating, as visualized by SEM, is essential for the intended drug delivery mechanism.

The insights gained from SEM analyses are critical for optimizing the formulation of Trimetazidine delivery systems to achieve desired release profiles and enhance therapeutic efficacy.

Table 1: SEM Findings in Trimetazidine Drug Delivery Research

Formulation Key SEM Findings Reference
Mucoadhesive elementary osmotic pump tablets Smooth surface with an intact polymeric membrane. nih.gov
Microspheres (Chitosan) Spherical shape; surface smoothness increased with higher polymer concentration. innovareacademics.insphinxsai.com
Microspheres (Ethyl cellulose) Spherical shape with a smooth surface.
Microspheres (Ethyl cellulose) Spherical and porous in nature. globalresearchonline.net

In Silico Modeling and Computational Chemistry Approaches

Computational methods have become indispensable in modern drug research, offering insights into drug-target interactions and pharmacokinetic behaviors before and alongside experimental studies.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (drug) and a receptor (protein). researchgate.net These methods have been employed to investigate the binding of Trimetazidine to its potential targets. While the exact mechanism of Trimetazidine is still debated, it is thought to inhibit the enzyme 3-ketoacyl-CoA thiolase (3-KAT). walshmedicalmedia.comdrugbank.com

Molecular docking studies can predict the binding affinity and orientation of Trimetazidine within the active site of 3-KAT. tandfonline.comdntb.gov.ua Following docking, molecular dynamics simulations can be used to assess the stability of the drug-protein complex over time. These simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the drug and the protein. researchgate.net Such studies are crucial for understanding the molecular basis of Trimetazidine's action and for the design of new, more potent analogues.

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are used to understand the relationship between the dose of a drug, its concentration in the body over time (PK), and its therapeutic effect (PD). For Trimetazidine, PK/PD modeling helps in optimizing dosing regimens and predicting patient responses. researchgate.netmdpi.com

Studies have characterized the pharmacokinetic profile of different Trimetazidine formulations, such as immediate-release and modified-release tablets. walshmedicalmedia.com These studies typically involve administering the drug to healthy volunteers and measuring its plasma concentrations over time. researchgate.netnih.gov The data is then used to calculate key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). nih.gov

Pharmacodynamic assessments in Trimetazidine research often involve measuring clinical endpoints such as improvements in exercise tolerance or reductions in angina frequency in patients with stable angina. nih.gov By integrating PK and PD data, researchers can build models that predict how different dosing strategies will affect clinical outcomes, thus personalizing therapy.

Table 2: Key Pharmacokinetic Parameters of a 35mg Modified-Release Trimetazidine Tablet

Parameter Value (Fasting State) Value (Fed State) Reference
Cmax (ng/mL) Varies across studies; slightly higher in fed state. Varies across studies; slightly higher than fasting. nih.gov
Tmax (hr) Approximately 5 hours. No significant difference from fasting. walshmedicalmedia.comnih.gov
AUC (ng·h/mL) Comparable between fasting and fed states. Comparable between fasting and fed states. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Advanced Imaging Techniques in Clinical and Preclinical Research

Advanced imaging modalities have significantly enhanced the ability to non-invasively assess the effects of Trimetazidine on the heart.

Several advanced cardiac imaging techniques are used to evaluate the impact of Trimetazidine on myocardial function and metabolism. These include:

Echocardiography: This widely used technique provides information on cardiac structure and function. In Trimetazidine studies, echocardiography is used to measure parameters like left ventricular ejection fraction (LVEF) and global longitudinal strain (GLS), which are indicators of systolic function. servier-university.com.pa Studies have shown that Trimetazidine can improve both LVEF and GLS in patients with ischemic heart disease. servier-university.com.pa

Single Photon Emission Computed Tomography (SPECT): Gated SPECT is used to assess myocardial perfusion and function. nih.gov Research has demonstrated that long-term treatment with Trimetazidine can reduce the extent and severity of myocardial ischemia, as measured by SPECT, in patients with ischemic cardiomyopathy. nih.govresearchgate.net

Cardiac Magnetic Resonance (CMR): CMR is considered the gold standard for assessing ventricular volumes, function, and myocardial viability. oup.com Recent studies have utilized CMR to evaluate the effect of Trimetazidine on global longitudinal strain, showing significant improvements in patients with stable angina and previous myocardial infarction. oup.com

Ultrasonic Electrocardiography: In animal models of myocardial infarction, ultrasonic electrocardiography has been used to show that Trimetazidine treatment can improve cardiac function. frontiersin.org

These imaging techniques provide objective evidence of Trimetazidine's beneficial effects on the ischemic myocardium.

Table 3: Impact of Trimetazidine on Cardiac Imaging Parameters

Imaging Modality Parameter Effect of Trimetazidine Reference
Echocardiography Left Ventricular Ejection Fraction (LVEF) Significant increase. servier-university.com.pa
Echocardiography Global Longitudinal Strain (GLS) Significant increase. servier-university.com.pa
SPECT Summed Stress Score (SSS) Significant reduction. nih.gov
SPECT Summed Rest Score (SRS) Significant reduction. nih.gov
Cardiac Magnetic Resonance (CMR) Global Longitudinal Strain (GLS) Significant improvement. oup.com

Omics Technologies in Mechanistic and Biomarker Discovery Studies

"Omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive approach to understanding the molecular mechanisms of drug action and for discovering biomarkers of disease and treatment response. escholarship.orgnih.gov

In the context of Trimetazidine research, omics technologies can be applied to:

Unraveling Molecular Mechanisms: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to Trimetazidine, researchers can gain a more complete picture of its mechanism of action. nih.govnuvisan.com For instance, studies have suggested that Trimetazidine may exert its effects through the SIRT1–AMPK pathway, which could be further elucidated using omics approaches. frontiersin.org

Biomarker Discovery: Omics technologies are powerful tools for identifying biomarkers that can predict which patients are most likely to benefit from Trimetazidine therapy. nuvisan.comscispace.comcuni.cz These biomarkers could be genetic variations, specific proteins, or metabolic signatures that are associated with a favorable response to the drug.

While the application of omics technologies in Trimetazidine research is still an emerging area, it holds great promise for advancing our understanding of this drug and for enabling a more personalized approach to its use in clinical practice.

Metabolomics and Flux Analysis to Delineate Metabolic Pathways

Metabolomics, the large-scale study of small molecules or metabolites within cells and tissues, provides a direct functional readout of the physiological state of an organism. mdpi.com When applied to Trimetazidine research, it helps to map the intricate metabolic shifts induced by the drug. Trimetazidine is known to modulate cellular energy metabolism, primarily by inhibiting the β-oxidation of fatty acids and promoting glucose oxidation. ceon.rswikipedia.org This action is particularly beneficial in ischemic conditions where oxygen is limited. ceon.rsahajournals.org

Metabolomic studies on myocardial tissue have shown that Trimetazidine significantly affects the levels of tricarboxylic acid (TCA) cycle intermediates and substances associated with it. frontiersin.org Research in rat models of heart failure demonstrated that Trimetazidine administration led to a reduction in free fatty acids, ketone bodies, and lactic acid, alongside an increase in glucose and pyruvate (B1213749) levels in myocardial tissues. frontiersin.orgnih.gov This indicates a clear shift from fatty acid metabolism towards more efficient glucose utilization for ATP production. ceon.rsfrontiersin.org

Flux analysis, a computational method used to quantify the rates of metabolic reactions, complements metabolomics by providing a dynamic view of these pathways. By tracing the flow of stable isotope-labeled substrates like glucose and fatty acids, researchers can precisely measure how Trimetazidine alters the contribution of different fuel sources to energy production. For instance, studies have quantified the decrease in fatty acid oxidation and the corresponding increase in glucose oxidation rates in the presence of Trimetazidine. ahajournals.org In isolated working rat hearts under aerobic conditions, Trimetazidine was shown to decrease palmitate oxidation while significantly increasing glucose oxidation rates. ahajournals.org This shift helps preserve intracellular ATP levels and reduces cellular acidosis during ischemia. wikipedia.orgoup.com

A study combining metabolomics with gas chromatography/mass spectrometry (GC/MS) in rats exposed to high-altitude hypoxia revealed that Trimetazidine primarily modulated the metabolism of amino acids and carbohydrates. frontiersin.org It enhanced the glycolysis process while a combination treatment with L-carnitine promoted both fatty acid metabolism and aerobic glycolysis. frontiersin.org These findings highlight the power of metabolomics to delineate the specific metabolic pathways modulated by Trimetazidine under different physiological and pathological conditions.

Table 1: Impact of Trimetazidine on Key Metabolic Pathways and Metabolites

Metabolic Pathway Effect of Trimetazidine Key Metabolite Changes Research Context References
Fatty Acid β-Oxidation Inhibition↓ Free Fatty Acids, ↓ Palmitate OxidationMyocardial Ischemia, Heart Failure frontiersin.org, ahajournals.org, nih.gov
Glucose Oxidation Promotion/Enhancement↑ Glucose, ↑ Pyruvate, ↑ Glucose Oxidation RateMyocardial Ischemia, Heart Failure frontiersin.org, ahajournals.org, nih.gov
TCA Cycle ModulationModulated levels of TCA intermediatesHigh-Altitude Hypoxia frontiersin.org
Ketone Body Metabolism Reduction↓ Ketone BodiesHeart Failure frontiersin.org, nih.gov
Amino Acid Metabolism ModulationDownregulation of most amino acidsHigh-Altitude Hypoxia frontiersin.org
Energy State Preservation/Increase↑ ATP, ↑ Phosphocreatine/ATP RatioHeart Failure, Ischemia frontiersin.org, oup.com

Proteomics and Gene Expression Analysis for Molecular Target Identification

While the primary target of Trimetazidine is widely accepted as long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), an enzyme in the fatty acid oxidation pathway, proteomics and gene expression analysis have uncovered a broader range of molecular interactions and downstream effects. ceon.rswikipedia.orgscielo.br Proteomics, the large-scale analysis of proteins, and gene expression profiling, which measures the activity of thousands of genes at once, are powerful tools for identifying both direct drug targets and the proteins and genes whose expression is altered as a consequence of the drug's action. nih.govbiognosys.com

Gene expression analysis has been used to identify Trimetazidine as a potential drug for repurposing. In one study, a gene expression signature was created based on the effects of a cocktail of drugs for bipolar disorder. nih.govnih.gov Screening a library of approved drugs identified Trimetazidine as having a similar transcriptional effect. nih.govnih.gov Further analysis in neuron/astrocyte co-cultures suggested that Trimetazidine's mechanisms could involve the focal adhesion and MAPK signaling pathways, in addition to its known metabolic effects. nih.govnih.gov

In the context of cardiac injury, proteomics and gene expression studies have shown that Trimetazidine can modulate proteins involved in apoptosis, inflammation, and oxidative stress. For example, in a rat model of smoking-induced left ventricular remodeling, Trimetazidine was found to significantly reduce the gene expression of inflammatory markers like IL-1β, IL-6, and TNF-α. plos.org Similarly, in myocardial ischemia/reperfusion injury models, Trimetazidine treatment was associated with increased expression of the anti-apoptotic protein Bcl-2 and decreased expression of the pro-apoptotic protein Bax. nih.govfrontiersin.org

Furthermore, research into myocardial metabolic remodeling in heart failure rats showed that Trimetazidine increased the protein expression levels of molecules related to myocardial substrate uptake and utilization, particularly those involved in ketone body use. frontiersin.orgnih.gov It has also been shown to activate key signaling pathways like PI3K/AKT/mTOR and AMPK, which are central regulators of cell survival, growth, and metabolism. nih.govfrontiersin.orgnih.gov In a study on rheumatoid arthritis, Trimetazidine was found to modulate the TLR4 signaling pathway by downregulating the expression of TLR4, MYD88, TRAF6, and IRAK. frontiersin.org

These advanced methodologies provide a more holistic understanding of Trimetazidine's mechanism of action. They confirm its role as a metabolic modulator while revealing its influence on a wider network of signaling pathways and cellular processes, including inflammation, apoptosis, and cellular stress responses, thereby identifying new potential therapeutic targets and applications.

Table 2: Identified Molecular Targets and Pathways Modulated by Trimetazidine

Methodology Identified Target/Pathway Observed Effect Research Context References
Enzyme Inhibition Assay Long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT)Direct InhibitionMyocardial Metabolism scielo.br, ceon.rs, wikipedia.org
Gene Expression Analysis Focal Adhesion & MAPK Signaling PathwaysModulation of Pathway ComponentsDrug Repurposing (Bipolar Disorder) nih.gov, nih.gov
Gene/Protein Expression Inflammatory Cytokines (TNF-α, IL-1β, IL-6)Decreased ExpressionSmoking-induced Cardiac Remodeling plos.org
Protein Expression (Western Blot) Apoptosis Regulators (Bcl-2, Bax)↑ Bcl-2 (anti-apoptotic), ↓ Bax (pro-apoptotic)Myocardial Ischemia/Reperfusion nih.gov, frontiersin.org
Protein Expression (Western Blot) AKT/mTOR Signaling PathwayUpregulation/ActivationMyocardial Ischemia/Reperfusion nih.gov
Protein Expression (Western Blot) AMPK Signaling PathwayActivationMyocardial Infarction, Ischemia frontiersin.org, nih.gov
Protein Expression (Western Blot) TLR4 Signaling Pathway (TLR4, MYD88, TRAF6, IRAK)Downregulation of Pathway ProteinsRheumatoid Arthritis Model frontiersin.org

Future Directions and Unanswered Questions in Trimetazidine Research

Further Elucidation of Undefined Mechanisms of Action

The primary mechanism of trimetazidine (B612337) is understood to be the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), an enzyme involved in fatty acid β-oxidation. medicaldialogues.ineuropa.eu This inhibition shifts myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, which is particularly beneficial under ischemic conditions. medicaldialogues.inoup.compatsnap.com However, the complete picture of its pharmacological actions remains partially understood, with some studies suggesting that its mechanism may be more complex than initially thought. drugbank.comnih.gov

Several additional mechanisms have been proposed that warrant further investigation:

Direct Cardiac Effects: Research suggests trimetazidine may have direct effects on cardiac sodium currents and could play a role in reducing the production of superoxide (B77818) free radicals. ahajournals.org

Endothelial Function: Trimetazidine has been shown to improve endothelial function, potentially by increasing nitric oxide (NO) production. faustopinto.com Further studies are needed to clarify whether this is a direct effect or secondary to the inhibition of fatty acid β-oxidation. faustopinto.com

Anti-inflammatory and Anti-fibrotic Effects: Trimetazidine may possess anti-inflammatory properties, as evidenced by its ability to inhibit NLRP3 inflammasome activation. dovepress.com It has also been shown to directly inhibit cardiac fibrosis, a key pathological process in heart failure. frontiersin.orgnih.gov The molecular pathways underlying these effects require more in-depth exploration.

Mitochondrial Protection: The drug may help maintain the normal function of mitochondrial permeability transition pores, thereby reducing hepatocyte apoptosis, a mechanism that has been suggested in the context of liver protection. google.com

Contradictory findings also exist, with some research indicating that trimetazidine does not inhibit 3-KAT, suggesting that its metabolic modulation effects may occur through a different, yet to be identified, pathway. ahajournals.org A comprehensive understanding of these and other potential mechanisms is crucial for identifying new therapeutic targets and expanding the clinical applications of trimetazidine.

Comprehensive Investigation of Novel Therapeutic Indications

While trimetazidine is primarily licensed for stable angina, a growing body of evidence suggests its potential utility in a variety of other clinical settings. oup.com

Table 1: Investigated and Potential Therapeutic Indications for Trimetazidine

IndicationResearch Findings
Heart Failure Multiple studies and meta-analyses have shown that trimetazidine can improve left ventricular ejection fraction (LVEF), NYHA functional class, and exercise tolerance in patients with both ischemic and non-ischemic heart failure. frontiersin.orgtandfonline.comnih.govoup.com It may also reduce hospital admissions and potentially mortality, though large-scale prospective trials are needed to confirm the latter. nih.govtandfonline.comoup.com
Peripheral Artery Disease (PAD) Some studies have reported a beneficial effect of trimetazidine in extending the intermittent claudication distance in patients with PAD. nih.gov
Contrast-Induced Nephropathy (CIN) In diabetic patients with mild-to-moderate renal dysfunction undergoing procedures with contrast media, trimetazidine has been shown to lower the rate of CIN. faustopinto.com
Diabetic Cardiomyopathy Trimetazidine has shown promise in improving heart function and reducing inflammation in patients with diabetic cardiomyopathy. clinicaltrials.eu
Non-Cardiac Conditions Preliminary research is exploring the use of trimetazidine in conditions such as amyotrophic lateral sclerosis (ALS), hepatocellular carcinoma, and aluminum phosphide (B1233454) poisoning. clinicaltrials.eu A patent has also been filed for its use as a hepatoprotective agent in liver diseases. google.com
Perioperative Myocardial Protection Studies suggest that pre-treatment with trimetazidine can offer myocardial protection in patients undergoing cardiac and non-cardiac surgery. researchgate.netnih.govspringermedizin.de

Further well-designed, randomized controlled trials are essential to establish the efficacy and safety of trimetazidine in these novel indications and to define its role in the management of these conditions.

Research into Optimal Patient Subpopulations and Personalized Therapy Approaches

Identifying the patient populations most likely to benefit from trimetazidine is a key area for future research. While the ATPCI trial, a large-scale study on patients post-percutaneous coronary intervention (PCI), did not show a benefit for the routine use of trimetazidine in this broad population, subgroup analyses from other studies suggest specific patient profiles may derive greater benefit. nih.govtctmd.com

Table 2: Potential Patient Subpopulations for Targeted Trimetazidine Therapy

Patient SubpopulationRationale and Supporting Evidence
Patients with Diabetes Mellitus Diabetic patients with ischemic heart disease and left ventricular dysfunction have shown significant improvements in systolic wall thickening, ejection fraction, and exercise time with trimetazidine. probiologists.com The drug has also been shown to be beneficial in diabetic patients with multivessel coronary artery disease post-drug-eluting stent implantation. probiologists.com
Elderly Patients The TRIMPOL-1 study demonstrated that adjunctive trimetazidine therapy in elderly patients with stable angina delayed the onset of ischemia and improved exercise duration. probiologists.com
Patients with Left Ventricular Dysfunction Multiple studies have indicated that patients with heart failure, both ischemic and non-ischemic, experience improvements in left ventricular function with trimetazidine. frontiersin.orgtandfonline.comnih.gov The ATPCI trial, which showed neutral results, had a low percentage of patients with significantly reduced LVEF. probiologists.com
Patients with Recurrent Angina Post-Revascularization A subgroup analysis of the TRIMPOL II study showed that trimetazidine was effective in patients with a history of PTCA or CABG who experienced recurrent angina despite treatment with a beta-blocker. nih.govresearchgate.net
Patients with Microvascular Angina Trimetazidine has been shown to improve angina symptoms, quality of life, and exercise tolerance in patients with microvascular angina. probiologists.com

Future research should focus on prospective trials in these specific subpopulations to confirm these findings and develop personalized therapeutic strategies. This will involve identifying biomarkers or clinical characteristics that can predict a favorable response to trimetazidine.

Long-Term Efficacy and Safety Profiles in Diverse Clinical Contexts

While numerous studies have demonstrated the short- to medium-term efficacy and safety of trimetazidine, more data is needed on its long-term effects across various clinical scenarios. frontiersin.org The ATPCI trial, with a median follow-up of 47.5 months, provided valuable long-term safety data, showing no significant safety concerns with prolonged use in post-PCI patients. frontiersin.orgnih.govresearchgate.net

However, questions remain regarding its long-term impact in other patient populations, particularly those with chronic heart failure or other potential indications. Long-term observational studies and extended follow-up of clinical trials will be crucial to fully characterize the sustained efficacy and safety profile of trimetazidine. This includes monitoring for rare adverse events and assessing its impact on long-term clinical outcomes such as mortality and morbidity in different patient groups. nih.gov

Research into the Development of Novel Analogs with Enhanced Specificity or Efficacy

The development of novel analogs of trimetazidine represents a promising avenue for future research. The goal would be to create compounds with enhanced specificity for their molecular targets, improved efficacy, or a more favorable pharmacokinetic profile. For example, a novel once-daily 80 mg formulation of trimetazidine has been developed to improve patient adherence.

Future drug development efforts could focus on:

Modifying the piperazine (B1678402) structure to enhance binding affinity to 3-KAT or other potential targets.

Developing compounds with greater selectivity to minimize off-target effects.

Creating analogs with improved oral bioavailability or a longer half-life to allow for less frequent dosing.

Synthesizing derivatives with additional beneficial properties , such as enhanced anti-inflammatory or anti-fibrotic activity.

Research into novel trimetazidine derivatives and other metabolic modulators, such as ranolazine (B828) and ivabradine, will continue to advance the field of cardiovascular pharmacotherapy. ahajournals.orgresearchgate.net

Q & A

Q. What experimental design considerations are critical for studying Trimetamide’s pharmacological mechanism of action?

Methodological Answer:

  • Hypothesis-Driven Design : Formulate a testable hypothesis (e.g., "this compound inhibits X receptor via competitive binding"). Align objectives with measurable outcomes (e.g., IC50 values, receptor occupancy assays) .
  • Control Variables : Include positive/negative controls (e.g., known inhibitors, vehicle-only groups) to isolate this compound-specific effects .
  • Replicability : Use standardized protocols for dosing, administration routes, and timepoints. Document deviations rigorously .
  • Data Table Example :
Parameter Experimental Group Control Group Measurement Method
Receptor Binding (%)72 ± 5.312 ± 2.1Radioligand Displacement Assay
Plasma Half-life (h)4.2 ± 0.7N/ALC-MS/MS Pharmacokinetics

Q. How can researchers validate this compound’s chemical purity and stability under varying storage conditions?

Methodological Answer:

  • Analytical Techniques : Use HPLC (≥95% purity threshold) and mass spectrometry for structural confirmation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
  • Batch Consistency : For sensitive assays (e.g., cell-based), request additional QC metrics like peptide content analysis or TFA removal to minimize variability .
  • Statistical Reporting : Adhere to metric system standards (e.g., report means ± SD with ≤3 significant figures) .

Advanced Research Questions

Q. How should contradictory pharmacokinetic data for this compound across species be resolved?

Methodological Answer:

  • Contradiction Analysis Framework :
    • Identify Discrepancies : Compare AUC and Cmax values between rodents and primates.
    • Contextual Factors : Evaluate species-specific metabolic pathways (e.g., CYP450 isoform differences) .
    • Triangulation : Cross-validate findings using in vitro hepatocyte models and PBPK simulations .
  • Table: Species-Specific PK Parameters
Species AUC (μg·h/mL) Cmax (μg/mL) Metabolizing Enzyme Activity
Rat45.2 ± 6.18.3 ± 1.2High CYP3A2 Activity
Monkey22.7 ± 3.84.1 ± 0.9Moderate CYP3A4 Activity

Q. What mixed-methods approaches are suitable for investigating this compound’s off-target effects in multi-omics studies?

Methodological Answer:

  • Quantitative Methods : Transcriptomics (RNA-seq) to identify differentially expressed genes (FDR <0.05) .
  • Qualitative Methods : Pathway enrichment analysis (e.g., KEGG, GO) to contextualize off-target pathways .
  • Integration Strategy : Use convergent design to merge datasets, prioritizing pathways with ≥2 omics layers (e.g., proteomics + metabolomics) .

Q. How can researchers optimize in vivo study reproducibility for this compound’s neuroprotective effects?

Methodological Answer:

  • Standardization :
    • Predefine inclusion/exclusion criteria (e.g., age, weight ranges).
    • Use blinded randomization for treatment allocation .
  • Data Documentation : Share raw datasets (e.g., via Figshare) with metadata on experimental conditions .
  • Reproducibility Checklist :
Checkpoint Compliance
Protocol Pre-registrationYes/No
Full Statistical Code SharingYes/No
Reagent Lot Numbers RecordedYes/No

Q. What ethical and methodological safeguards are critical for this compound clinical trial design?

Methodological Answer:

  • Ethical Compliance : Obtain IRB approval, informed consent, and disclose conflicts of interest .
  • Risk Mitigation : Include stopping rules for adverse events (e.g., ALT >3× ULN) .
  • Methodological Rigor : Use adaptive trial designs for dose escalation (e.g., Bayesian continual reassessment) .

Q. How to address batch-to-batch variability in this compound analogs during structure-activity relationship (SAR) studies?

Methodological Answer:

  • QC Protocols :
    • For SAR libraries, enforce ≥98% purity (HPLC) and NMR validation for all batches .
    • Use peptide content analysis to standardize concentrations for IC50 comparisons .
  • Data Normalization : Adjust activity data for batch-specific impurities (e.g., subtract background noise) .

Guidance for Data Contradiction and Synthesis

  • Contradiction Resolution : Apply dialectical analysis to distinguish principal vs. secondary contradictions (e.g., species differences vs. assay variability) .
  • Synthesis Frameworks : Categorize evidence by methodology (e.g., in vitro vs. in vivo) and synthesize using meta-analysis tools (RevMan, R-meta) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.